Urobilin hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657575 | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92619-14-2, 28925-89-5 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Urobilin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of urobilin (B239242) hydrochloride, a significant tetrapyrrole bile pigment. The document details both the biological and chemical synthesis pathways, offering in-depth experimental protocols and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Urobilin hydrochloride is the hydrochloride salt of urobilin, a yellow linear tetrapyrrole responsible for the characteristic color of urine.[1] It is a terminal product of heme catabolism. In clinical diagnostics, the levels of urobilin and its precursor, urobilinogen (B88839), in urine and feces are important indicators of hepatobiliary and hemolytic diseases.[2] Beyond its role as a biomarker, urobilin and related tetrapyrroles are of interest for their potential antioxidant and cytoprotective properties. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for its laboratory-scale production.
The chemical synthesis of this compound from bilirubin (B190676) is a multi-step process that mirrors the final stages of its biological formation. The core of the synthesis involves the reduction of bilirubin to form a urobilinogen, followed by a controlled oxidation to yield urobilin, which is then isolated as its hydrochloride salt.
The Biological Pathway of Urobilin Formation
In vivo, urobilin is the final product of a cascade that begins with the breakdown of heme from aged erythrocytes. This biological pathway provides the context for the chemical synthesis approach.
-
Heme to Biliverdin (B22007): Heme is first oxidized by heme oxygenase to biliverdin, releasing iron and carbon monoxide.
-
Biliverdin to Bilirubin: Biliverdin is then reduced by biliverdin reductase to bilirubin.[3][4][5]
-
Bilirubin Conjugation and Excretion: Unconjugated bilirubin is transported to the liver, where it is conjugated with glucuronic acid to form water-soluble bilirubin diglucuronide. This conjugated bilirubin is excreted into the intestine via the bile.[3][4][5]
-
Bacterial Reduction to Urobilinogen: In the gut, intestinal bacteria deconjugate and reduce bilirubin to a series of colorless compounds collectively known as urobilinogens, including mesobilirubinogen and stercobilinogen.[2][6]
-
Oxidation to Urobilin: A portion of the urobilinogen is reabsorbed into the bloodstream and excreted by the kidneys. In the urine, urobilinogen is oxidized to the yellow pigment urobilin upon exposure to air.[1][2]
Below is a diagram illustrating the biological degradation pathway of heme to urobilin.
Chemical Synthesis of this compound
The chemical synthesis of this compound is typically achieved in a two-step reaction from bilirubin, followed by purification and salt formation.
Step 1: Reduction of Bilirubin to Mesobilirubinogen
The first step involves the reduction of the vinyl groups and the central methine bridge of bilirubin to produce mesobilirubinogen, a type of urobilinogen. A common method for this reduction is the use of sodium amalgam.
Step 2: Oxidation of Mesobilirubinogen to Urobilin
The colorless mesobilirubinogen is then oxidized to the colored urobilin. This can be achieved using various oxidizing agents, with ferric chloride being a frequently cited reagent. The oxidation re-establishes the conjugated double bond system responsible for the pigment's color.
Step 3: Purification and Formation of this compound
The final step involves the isolation and purification of the synthesized urobilin and its conversion to the more stable hydrochloride salt. This is often accomplished through solvent extraction and crystallization.
The overall chemical synthesis workflow is depicted in the diagram below.
References
- 1. Quantitative method for determination of urobilinogen in stool and of urobilinogen and bilirubin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urobilinogen - Wikipedia [en.wikipedia.org]
- 3. ebm-journal.org [ebm-journal.org]
- 4. This compound | High Quality [frontierspecialtychemicals.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Urobilin Hydrochloride: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urobilin (B239242) hydrochloride, a terminal metabolite of heme catabolism, is a tetrapyrrolic bile pigment fundamentally involved in the physiological clearance of heme. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of urobilin hydrochloride. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged with heme metabolism, biomarker discovery, and related fields. This document summarizes key physicochemical data, outlines experimental protocols for its analysis, and presents a visualization of its place within the broader heme degradation pathway.
Introduction
This compound is a key biomarker in clinical diagnostics and has applications in environmental monitoring as an indicator of human waste contamination.[1][2] Its formation is the culmination of a series of enzymatic and microbial transformations of heme, the iron-containing prosthetic group of hemoglobin and other hemoproteins.[3][4] Understanding the chemical and structural properties of this compound is crucial for the development of accurate analytical methods and for elucidating its role in various physiological and pathological processes.
Chemical Structure and Properties
This compound is a linear tetrapyrrole. The structure consists of four pyrrole (B145914) rings linked by methine bridges, with various side chains attached to the pyrrole rings. The hydrochloride salt form enhances its stability and handling properties.
Chemical Identifiers and Molecular Formula:
-
IUPAC Name: 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid;hydrochloride
-
CAS Number: 28925-89-5[5]
-
Molecular Formula: C₃₃H₄₃ClN₄O₆[6]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some specific quantitative data, such as a precise melting point and boiling point, are not well-documented, with a decomposition range often cited instead.
| Property | Value | Reference(s) |
| Molecular Weight | 627.17 g/mol | [7] |
| Appearance | Solid | [1] |
| Decomposition Temperature | 110-130 °C | [2] |
| Solubility | Soluble in 1 M NaOH.[1] Soluble in basic aqueous solutions (pH > 9 for initial dissolution), methanol, and ethanol (B145695) if made slightly basic.[8] | [1][8] |
| Stability | Stable for ≥ 4 years when stored at -20°C.[1] | [1] |
| Storage | Store at -20°C or below, protected from light.[8] | [8] |
Spectroscopic Properties
UV-Vis Spectroscopy: this compound exhibits characteristic absorption in the visible region, which is responsible for its color. In ethanol, the absorption maximum (λmax) is observed around 506 nm.[9] In aqueous solutions, the λmax can be influenced by aggregation, with a peak around 488 nm for aggregated forms and 506 nm for lower-order aggregates or monomers.[9]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. The protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.[6]
Experimental Protocols
Quantification of Urobilinogen (B88839) by Direct Spectrophotometry of Zinc Complex
This method is suitable for the quantification of urobilinogen in various biological samples by converting it to urobilin and measuring the absorbance of its zinc complex.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine solution
-
Zinc acetate (B1210297) solution
-
Spectrophotometer or fluorometer
Procedure:
-
Extract the sample with DMSO to solubilize urobilinogen and prevent protein precipitation.
-
Oxidize the urobilinogen in the extract to urobilin using an iodine solution.
-
Add zinc acetate solution to form the zinc-urobilin complex.
-
Measure the absorbance or fluorescence of the resulting solution. The zinc complex of urobilin has a characteristic absorption spectrum that allows for its specific quantification.[10]
Quantitative Analysis:
-
The concentration of urobilin is determined from the absorption or fluorescence spectrum.
-
The method is linear in the range of 1 to 35 µmol/L for spectrophotometric determination and 0.5 to 17.5 µmol/L for fluorometric determination.[10]
-
The limit of detection is approximately 0.5 µmol/L by spectrophotometry and 0.25 µmol/L by fluorometry.[10]
Heme Catabolism Pathway
Urobilin is the final product of the extensive metabolic pathway of heme degradation. This pathway is essential for the removal of heme from aged red blood cells and other sources. The process begins in macrophages and continues in the liver and intestines, involving several key enzymatic steps and microbial metabolism.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and eye protection.[11] Avoid inhalation of dust and contact with skin and eyes.[11] The substance should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
Conclusion
This technical guide has provided a consolidated overview of the chemical properties, structure, and analytical considerations for this compound. While foundational data is available, this review also highlights the need for further research to fully quantitate certain physicochemical properties and to standardize detailed experimental protocols. A thorough understanding of this molecule is paramount for its continued use as a biomarker and for exploring its broader physiological and pathological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HEME DEGRADATION | PPTX [slideshare.net]
- 4. microbenotes.com [microbenotes.com]
- 5. scbt.com [scbt.com]
- 6. This compound | High Quality [frontierspecialtychemicals.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound - Echelon Biosciences [echelon-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heme Catabolism Diagram – Royalty-Free Vector | VectorStock [vectorstock.com]
The Transformation of Bilirubin to Urobilin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of urobilin (B239242) hydrochloride from bilirubin (B190676), a critical pathway in heme metabolism. The document outlines the biochemical cascade, the key enzymes involved, quantitative data, and detailed experimental protocols relevant to researchers in drug development and life sciences.
Introduction
The conversion of bilirubin to urobilin is a multi-step process that begins with the breakdown of heme and culminates in the excretion of urobilinoids. This pathway is significant not only for its role in waste elimination but also for its clinical implications in diagnosing hepatobiliary and hemolytic diseases. Urobilin hydrochloride, a stable salt form of urobilin, is a key analyte in these diagnostic assays and a subject of interest in metabolic studies. This guide will detail the enzymatic and chemical transformations that lead to its formation.
The Biochemical Pathway: From Heme to Urobilin
The formation of urobilin is a sequential process involving both human and microbial enzymes. The journey begins with the breakdown of heme from senescent red blood cells.
Step 1: Heme to Bilirubin
Initially, heme is oxidized by heme oxygenase to biliverdin (B22007), releasing iron and carbon monoxide. Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow-orange pigment, by the enzyme biliverdin reductase.[1][2]
Step 2: Bilirubin Conjugation and Excretion
Unconjugated bilirubin is lipophilic and is transported in the blood bound to albumin to the liver.[2][3] In the liver, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin mono- and diglucuronide.[4] This conjugated bilirubin is then excreted into the bile and subsequently released into the small intestine.[1]
Step 3: Intestinal Conversion to Urobilinogen (B88839)
In the terminal ileum and colon, conjugated bilirubin is deconjugated and then reduced by the gut microbiota to a colorless compound called urobilinogen.[2][5] A key enzyme recently identified as responsible for this reduction is bilirubin reductase (BilR), which is primarily found in bacteria of the Firmicutes phylum.[4][6]
Step 4: Oxidation to Urobilin and Formation of this compound
Urobilinogen can be oxidized to urobilin, the pigment that gives urine its characteristic yellow color.[7][8] This oxidation can occur spontaneously upon exposure to air. In laboratory settings and for commercial standards, urobilin is often converted to its more stable hydrochloride salt, this compound.[9][10]
Below is a Graphviz diagram illustrating the overall pathway.
Quantitative Data
Precise quantification of the enzymatic conversions in the bilirubin to urobilin pathway is crucial for understanding its kinetics and for the development of diagnostic assays.
| Parameter | Enzyme | Substrate | Value | Organism/Conditions | Reference |
| Km | Biliverdin Reductase | Biliverdin | 1.3 µM | Synechocystis sp. PCC 6803 | [11] |
| Optimal pH | Biliverdin Reductase | Biliverdin | 5.8 (NADPH-dependent) | Synechocystis sp. PCC 6803 | [11] |
| Optimal pH | Biliverdin Reductase | Biliverdin | 8.7 | Rat | [11] |
| Km | UGT1A1 | Bilirubin | ~0.2 µM | Recombinant Human | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formation and analysis of urobilin and its precursors.
Protocol for Bilirubin Reductase (BilR) Activity Assay
This protocol is adapted from fluorescence-based assays used to screen for bilirubin-reducing bacterial strains.[13]
Objective: To determine the bilirubin reductase activity in a bacterial lysate or purified enzyme preparation.
Principle: The reduction of bilirubin to urobilinogen is monitored by the subsequent oxidation of urobilinogen to the fluorescent compound urobilin.
Materials:
-
Bacterial cell lysate or purified BilR enzyme
-
Bilirubin solution (5 mg/mL stock in DMSO)
-
Anaerobic growth medium (e.g., BHI broth)
-
Iodine solution
-
96-well black microplate
-
Fluorometer (Excitation/Emission ~485/528 nm)
-
Anaerobic chamber
Procedure:
-
Prepare a solution of bilirubin in the anaerobic growth medium to a final concentration of 100 µM.
-
In an anaerobic chamber, add 180 µL of the bilirubin solution to the wells of a 96-well plate.
-
Add 20 µL of the bacterial lysate or purified enzyme to the wells. For a negative control, add 20 µL of lysis buffer or buffer in which the enzyme is stored.
-
Incubate the plate anaerobically at 37°C for 24 hours.
-
After incubation, add 10 µL of iodine solution to each well to oxidize any urobilinogen present to urobilin.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence in a microplate reader.
Expected Results: A significant increase in fluorescence in the wells containing the active enzyme compared to the negative control indicates bilirubin reductase activity.
The following diagram outlines the experimental workflow.
Protocol for Quantification of Urobilinogen using Ehrlich's Reagent
This is a classic colorimetric method for the quantification of urobilinogen.[14]
Objective: To quantify the concentration of urobilinogen in a sample (e.g., urine).
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a characteristic red color, which can be quantified spectrophotometrically.
Materials:
-
Urine sample (freshly collected)
-
Ehrlich's aldehyde reagent (2 g p-dimethylaminobenzaldehyde, 80 mL distilled water, 20 mL concentrated HCl)
-
Spectrophotometer
-
Test tubes
Procedure:
-
Pipette 5 mL of the fresh urine sample into a test tube.
-
Add 0.5 mL of Ehrlich's aldehyde reagent to the test tube.
-
Mix well and let the reaction proceed for 5 minutes at room temperature.
-
Measure the absorbance of the resulting solution at 560 nm against a reagent blank.
-
The concentration of urobilinogen can be calculated using a standard curve prepared with known concentrations of urobilinogen.
Protocol for HPLC-based Quantification of Bilirubin and its Conjugates
High-performance liquid chromatography (HPLC) is a sensitive and specific method for the simultaneous quantification of unconjugated bilirubin, bilirubin monoglucuronide, and bilirubin diglucuronide.[15][16]
Objective: To separate and quantify the different forms of bilirubin in a biological sample (e.g., serum, bile).
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., Waters µ-Bondapak C18)
-
Mobile phase A: Ammonium acetate (B1210297) buffer (pH 4.5)
-
Mobile phase B: Methanol (B129727)
-
Sample (serum or bile)
-
Bilirubin standards
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a small volume (e.g., 5 µL) of the untreated sample onto the column.
-
Elute the bilirubin species using a linear gradient of methanol (e.g., 60-100% over 20 minutes) at a flow rate of 1.0 mL/min.
-
Detect the eluting peaks at a wavelength of 450 nm.
-
Identify the peaks corresponding to bilirubin diglucuronide, bilirubin monoglucuronide, and unconjugated bilirubin based on their retention times compared to standards.
-
Quantify the concentration of each species by integrating the peak areas and comparing them to a standard curve.
The logical relationship for selecting an appropriate analytical method is depicted below.
Conclusion
The formation of this compound from bilirubin is a complex yet well-defined metabolic pathway that is essential for human health. Understanding the intricacies of this process, from the enzymatic kinetics to the analytical methodologies, is vital for researchers in drug development and clinical diagnostics. This guide provides a comprehensive overview and practical protocols to aid in the study of this important biochemical transformation.
References
- 1. Urinary urobilinogen determined by a mercuric chloride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jaundice - Wikipedia [en.wikipedia.org]
- 3. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bilirubin in the Liver to Gut Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urobilin - Wikipedia [en.wikipedia.org]
- 8. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. This compound | High Quality [frontierspecialtychemicals.com]
- 11. Characterization of cyanobacterial biliverdin reductase. Conversion of biliverdin to bilirubin is important for normal phycobiliprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. bioscience.com.pk [bioscience.com.pk]
- 15. researchgate.net [researchgate.net]
- 16. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Gut Microbiota Metabolism of Urobilinogen and the Putative Role of Urobilin Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of heme-derived bilirubin (B190676) into urobilinogen (B88839) by the gut microbiota is a critical step in the enterohepatic circulation and excretion of bile pigments. This technical guide provides a comprehensive overview of this metabolic pathway, focusing on the recently identified enzymatic machinery and the bacterial species involved. While the direct metabolism of urobilin (B239242) hydrochloride by the gut microbiota is not documented in current scientific literature, this paper will extrapolate from the known metabolism of related compounds to propose potential metabolic fates and experimental approaches for its investigation. This document details the biochemical transformations, key enzymes, relevant bacterial species, and potential signaling pathway interactions. Furthermore, it furnishes detailed experimental protocols for studying these processes in vitro and presents available quantitative data in structured tables to facilitate comparative analysis.
Introduction: The Bilirubin-Urobilinogen-Urobilin Axis
Bilirubin, a yellow tetrapyrrolic pigment and a product of heme catabolism, is conjugated in the liver and excreted into the intestine via bile.[1] In the anaerobic environment of the gut, commensal bacteria play a pivotal role in the further metabolism of bilirubin. The primary transformation is the reduction of bilirubin to the colorless urobilinogen.[2] This process is significant as it prevents the reabsorption of potentially toxic unconjugated bilirubin and facilitates the excretion of these metabolites.[3] Urobilinogen can be further metabolized by the gut microbiota to stercobilinogen, which upon oxidation to stercobilin, imparts the characteristic brown color to feces.[4][5] A portion of urobilinogen is reabsorbed into the enterohepatic circulation, transported to the kidneys, and converted to the yellow pigment urobilin, which is then excreted in urine.[4][5]
The term "urobilin hydrochloride" refers to the hydrochloride salt of urobilin, the oxidized form of urobilinogen.[6][7][8] While the gut microbiota's role in producing urobilinogen from bilirubin is well-established, their capacity to directly metabolize urobilin or its salt form remains an area for further investigation.
Biochemical Pathway of Urobilinogen Synthesis
The central metabolic pathway involves the reduction of bilirubin to urobilinogen, a reaction exclusively carried out by the gut microbiota.[3]
Key Enzyme: Bilirubin Reductase (BilR)
Recent groundbreaking research has identified Bilirubin Reductase (BilR) as the key enzyme responsible for the conversion of bilirubin to urobilinogen.[2][3][9][10] This discovery has filled a long-standing gap in our understanding of heme metabolism. BilR is predominantly found in bacteria belonging to the Firmicutes phylum.[2][3][10]
Bacterial Species Involved
Several bacterial species have been identified as capable of reducing bilirubin to urobilinogen. These include:
-
Clostridioides difficile[3]
-
Clostridium ramosum[11]
-
Clostridium perfringens[3]
-
Bacteroides fragilis[3]
The prevalence of BilR-producing bacteria is a feature of a healthy adult gut microbiome.[3][9] Studies have shown a decreased prevalence of these bacteria in neonates and individuals with inflammatory bowel disease (IBD), which may have implications for conditions like neonatal jaundice and the inflammatory processes in IBD.[3][9]
Putative Metabolism of this compound
There is currently no direct evidence in the scientific literature describing the metabolism of this compound by the gut microbiota. However, based on the known reductive capabilities of the gut microbiome, it is plausible that urobilin could be reduced back to urobilinogen. The stability of this compound in the anaerobic and pH conditions of the gut would be a critical factor in its potential for microbial metabolism. Further research is required to elucidate the specific enzymes and bacterial species that might be involved in such a transformation.
Signaling Pathway Interactions: The Aryl Hydrocarbon Receptor (AhR)
While direct signaling roles for urobilin in the gut are not yet established, its precursors, bilirubin and biliverdin (B22007), have been identified as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR) .[12][13] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[14][15][16]
The activation of AhR by bilirubin or biliverdin in the gut could have several physiological consequences, including modulation of intestinal barrier function and immune cell activity. Given the structural similarities, it is a plausible hypothesis that urobilin could also interact with AhR or other nuclear receptors, such as the Pregnane X Receptor (PXR) or the Constitutive Androstane Receptor (CAR), which are known to be regulated by various gut microbial metabolites.[17][18][19] However, this requires experimental validation.
Figure 1. Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by bilirubin/biliverdin and hypothetically by urobilin in intestinal epithelial cells.
Experimental Protocols
The following sections provide detailed methodologies for the investigation of this compound metabolism by the gut microbiota, adapted from established protocols for related compounds.
In Vitro Gut Microbiota Fermentation Model
This protocol describes a batch fermentation model to assess the metabolism of this compound by a complex human gut microbial community.[20][21]
Objective: To determine if human gut microbiota can metabolize this compound and to identify the resulting metabolites.
Materials:
-
Fresh fecal samples from healthy human donors (screened for antibiotic use).
-
Anaerobic chamber.
-
Basal fermentation medium (e.g., Gifu Anaerobic Medium, GAM).
-
This compound solution (sterile filtered).
-
Sterile, anaerobic culture tubes or a multi-well plate system.
-
Centrifuge.
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced basal medium.
-
Inoculation: Inoculate sterile culture tubes containing the basal medium with the fecal slurry to a final concentration of 1% (v/v).
-
Substrate Addition: Add this compound solution to the cultures to achieve a final concentration of 10 µM (or a range of concentrations). Include a control group with no added this compound.
-
Incubation: Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.
-
Sampling and Extraction: At each time point, collect an aliquot of the culture. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant for metabolite analysis.
-
Metabolite Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify urobilin, urobilinogen, and other potential metabolites.
Figure 2. Experimental workflow for the in vitro fermentation of this compound with human gut microbiota.
Quantification of Urobilin and Urobilinogen by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of urobilin and urobilinogen in biological matrices from in vitro experiments.[22][23][24]
Objective: To accurately quantify the concentrations of urobilin and urobilinogen in culture supernatants.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
Reagents:
-
Urobilin and urobilinogen analytical standards.
-
Stable isotope-labeled internal standards (if available).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
Procedure:
-
Sample Preparation: Thaw frozen supernatant samples on ice. If necessary, perform a protein precipitation step by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging to pellet the precipitate. Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute in the initial mobile phase.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for urobilin and urobilinogen need to be optimized using the analytical standards.
-
-
Quantification: Generate a standard curve using the analytical standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Quantitative Data
As the direct metabolism of this compound by gut microbiota has not been extensively studied, quantitative data on this specific process is not available. However, data from studies on the conversion of bilirubin to urobilinogen by specific bacterial strains can provide a reference point for expected metabolic rates.
| Bacterial Strain | Substrate | Incubation Time (h) | Product | Conversion Rate (%) | Reference |
| Clostridium ramosum (G62) | Bilirubin | 24 | Urobilins | ~10% (in vitro) | [11] |
| Cl. ramosum + E. coli | Bilirubin | 24 | Urobilins | Significantly enhanced | [11] |
| Mixed rat fecal culture | Bilirubin | 24 | Urobilins | ~15% (in vivo, ex-germ-free) | [11] |
| Conventional rats | Bilirubin | - | Urobilins | ~70% (in vivo) | [11] |
Table 1: In Vitro and In Vivo Conversion of Bilirubin to Urobilins.
Conclusion and Future Directions
The gut microbiota's metabolism of bilirubin to urobilinogen is a fundamental process in human physiology, with the recently identified enzyme BilR playing a central role. While the direct metabolism of this compound by gut bacteria remains to be elucidated, this guide provides a framework for its investigation based on existing knowledge of related pathways. Future research should focus on:
-
Investigating the potential for gut bacterial reduction of urobilin to urobilinogen.
-
Identifying the specific enzymes and bacterial species involved in urobilin metabolism.
-
Determining the stability of this compound under various gut conditions.
-
Exploring the potential interactions of urobilin with host signaling pathways, such as the Aryl Hydrocarbon Receptor.
A deeper understanding of the complete metabolic landscape of urobilinoids in the gut will provide valuable insights for researchers and professionals in drug development, potentially uncovering new therapeutic targets for a range of diseases associated with dysregulated gut microbial metabolism.
References
- 1. Urinary metabolic insights into host-gut microbial interactions in healthy and IBD children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaundice - Wikipedia [en.wikipedia.org]
- 5. Urobilinogen - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. This compound | High Quality [frontierspecialtychemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. news-medical.net [news-medical.net]
- 10. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial conversion of bilirubin to urobilins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aryl Hydrocarbon Receptor Signaling Prevents Activation of Hepatic Stellate Cells and Liver Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Receptors Regulate Intestinal Inflammation in the Context of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nuclear receptors: a bridge linking the gut microbiome and the host - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Urobilin Hydrochloride: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of urobilin (B239242) hydrochloride. The information is tailored for professionals in research, scientific, and drug development fields who require an understanding of this compound's behavior in different solvent systems for experimental design and formulation.
Core Solubility Profile
Urobilin hydrochloride, a key biomarker and a metabolic byproduct of heme degradation, exhibits distinct solubility properties that are crucial for its handling and analysis in a laboratory setting. While precise quantitative solubility data is not extensively available in published literature, a consistent qualitative and semi-quantitative profile has been established through various technical data sheets and chemical supplier information.
The solubility of this compound is fundamentally influenced by the pH of aqueous solutions and the nature of organic solvents. Its solubility is significantly enhanced in basic aqueous environments.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility characteristics of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent | Solubility | Observations and Conditions |
| Aqueous Solutions | Basic Aqueous Solutions | Soluble | Initial dissolution is effective at a pH greater than 9. Once dissolved, it remains in solution at a pH down to 7.[1][2] |
| 1 M Sodium Hydroxide (NaOH) | Soluble | Consistently reported as a suitable solvent for preparing stock solutions.[3] | |
| Neutral to Acidic Water | Sparingly Soluble to Insoluble | Solubility decreases significantly as the pH drops below 7. | |
| Alcohols | Methanol | Soluble | Solubility is improved if the solvent is made slightly basic.[1][2] |
| Ethanol | Soluble | Similar to methanol, solubility is enhanced in slightly basic conditions.[1][2] | |
| Other Organic Solvents | Dimethyl Sulfoxide (DMSO) | Data Not Available | While a common solvent for related bile pigments, specific data for this compound is not readily found. |
| Chloroform | Data Not Available | Information on solubility in halogenated solvents is not specified in available literature. |
Experimental Protocols: Determination of Solubility
To ascertain the precise quantitative solubility of this compound in a specific solvent system, a standardized experimental protocol is required. The following section outlines a detailed methodology based on the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method for this compound Solubility Determination
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
2. Materials:
- This compound (solid)
- Solvent of interest (e.g., phosphate-buffered saline at a specific pH, methanol)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
3. Procedure:
- Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, ensure the pH is accurately adjusted and buffered.
- Addition of Excess Solute: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution in equilibrium with the solid phase is achieved.
- Equilibration: Add a known volume of the solvent to the vial. Cap the vial securely.
- Agitation: Place the vial in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental condition (e.g., 25°C or 37°C).
- Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.
- Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
4. Data Analysis and Reporting:
- The experiment should be performed in triplicate to ensure the reproducibility of the results.
- Report the mean solubility and the standard deviation.
- Specify the solvent system, temperature, and pH (for aqueous solutions) at which the solubility was determined.
Visualizations
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the solubility of this compound.
Caption: Logical relationship of this compound solubility.
Caption: Experimental workflow for solubility determination.
References
In-depth Technical Guide: The In Vivo Role of Urobilinoids - Recontextualizing the Query for Urobilin Hydrochloride
A Note to the Reader: The query for the "in vivo mechanism of action of urobilin (B239242) hydrochloride" did not yield specific results in a comprehensive search of scientific literature. Urobilin is a well-known terminal product of heme catabolism, but it is not typically administered as a hydrochloride salt for therapeutic or research purposes. Therefore, a dedicated body of work on the specific mechanism of action of "urobilin hydrochloride" as an exogenous agent is not available.
This guide will, therefore, address the core of the query by providing an in-depth overview of the known in vivo roles and biological significance of urobilin and its related parent compounds, the urobilinoids. We will explore the established pathways of their formation, their physiological functions, and the experimental understanding of their biological effects. This approach aims to provide the most relevant and scientifically grounded information for researchers, scientists, and drug development professionals interested in this area of biology.
The Heme Catabolism Pathway: Formation of Urobilinoids
The journey to urobilin begins with the breakdown of heme, a component of hemoglobin in red blood cells. This process is a fundamental aspect of human physiology, ensuring the recycling of iron and the safe removal of the porphyrin ring.
The pathway, as illustrated below, involves several key enzymatic steps occurring in different parts of the body:
Caption: The metabolic pathway of heme breakdown into urobilin and stercobilin.
In Vivo Biological Roles and Potential Mechanisms of Action
While a targeted "mechanism of action" for administered this compound is not established, the endogenous roles of urobilinogen and related compounds provide insight into their potential biological effects.
Antioxidant Properties
Recent research has highlighted the antioxidant capabilities of urobilinogen.[1][2][3][4] Studies have demonstrated that urobilinogen can act as a potent scavenger of free radicals.[1][2][3][4] This antioxidant activity is thought to be due to the ability of the urobilinogen molecule to donate a hydrogen atom, thereby neutralizing reactive oxygen species and inhibiting lipid peroxidation.[2][3][4]
-
Key Finding: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of urobilinogen has been shown to be higher than that of other well-known antioxidants such as α-tocopherol and bilirubin.[1][2][3][4]
This intrinsic antioxidant property suggests a potential protective role for urobilinogen within the gastrointestinal tract, where it is produced in high concentrations.
The Gut-Liver Axis and Urobilinoid Homeostasis
The formation of urobilinogen is entirely dependent on the gut microbiota.[5][6][7] The enzyme bilirubin reductase, recently identified in gut bacteria (predominantly Firmicutes), is responsible for the conversion of bilirubin to urobilinogen.[6][7][8] This highlights the critical role of the gut-liver axis in heme metabolism.[5][6]
-
Enterohepatic Circulation: A portion of the urobilinogen formed in the gut is reabsorbed into the bloodstream via the portal vein and returns to the liver.[9][10] In the liver, it is re-processed and re-excreted into the bile. A smaller fraction of this reabsorbed urobilinogen is filtered by the kidneys and excreted in the urine, where its oxidized form, urobilin, contributes to the yellow color of urine.[9]
Disruptions in this gut-liver axis, such as liver disease or biliary obstruction, can lead to altered levels of urobilinogen in the urine and feces, making it a valuable diagnostic marker.[9][10][11]
Urobilin and its Association with Cardiometabolic Health
Emerging research suggests a potential link between urobilin levels and cardiovascular health, although the exact nature of this relationship is still under investigation. Some studies have indicated that elevated urinary urobilin may be associated with cardiovascular disease and insulin (B600854) resistance.[8] It is hypothesized that urobilin may interfere with the protective effects of its precursor, bilirubin, which is known to have antioxidant and anti-inflammatory properties.[8][12]
-
Albumin Binding: Both bilirubin and urobilin are transported in the circulation bound to albumin.[13][14][15] In silico and in vitro studies have shown that urobilin binds to albumin and may compete with bilirubin for binding sites.[14][15] This competition could potentially alter the transport and bioavailability of bilirubin, thereby influencing its physiological effects.[15]
The following diagram illustrates the proposed interaction between urobilin, bilirubin, and albumin in the circulatory system.
Caption: Proposed competitive binding of urobilin and bilirubin to albumin in the bloodstream.
Experimental Protocols
While there are no specific protocols for testing the "in vivo mechanism of action of this compound," the following methodologies are commonly employed in the study of urobilinoids and their biological effects.
Quantification of Urobilinoids in Biological Samples
Accurate measurement of urobilinoid concentrations in urine, feces, and bile is fundamental to studying their physiology.
-
Ehrlich's Reagent Method: This classic colorimetric method is used to determine urobilinogen content. It relies on the reaction of urobilinogen with Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) to produce a pink-red color, the intensity of which is proportional to the urobilinogen concentration.[9]
-
Fluorometric Method: For more sensitive and specific quantification of urobilin, fluorometric methods have been developed. These methods involve the conversion of urobilinogen to the fluorescent urobilin, followed by measurement of fluorescence intensity at a specific wavelength.[16][17]
-
Mass Spectrometry: Modern analytical techniques such as tandem mass spectrometry provide high sensitivity and specificity for the identification and quantification of various bilin tetrapyrroles, including urobilin.[18][19]
The following table summarizes the key features of these quantification methods.
| Method | Analyte | Principle | Advantages | Disadvantages |
| Ehrlich's Reagent | Urobilinogen | Colorimetric | Simple, rapid | Non-specific, can be affected by interfering substances |
| Fluorometry | Urobilin | Fluorescence | High sensitivity | Requires conversion of urobilinogen to urobilin |
| Mass Spectrometry | Urobilin & other bilins | Mass-to-charge ratio | High specificity and sensitivity, can identify isomers | Requires sophisticated instrumentation |
In Vitro Antioxidant Assays
To assess the antioxidant potential of urobilinogen, various in vitro assays are utilized.
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at a specific wavelength.
-
Lipid Peroxidation Inhibition Assay: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system such as linoleic acid. The formation of hydroperoxides is measured to determine the extent of oxidation.
The workflow for a typical in vitro antioxidant assessment is depicted below.
Caption: A generalized workflow for assessing the in vitro antioxidant capacity of urobilinogen.
Conclusion and Future Directions
Future research should focus on:
-
Elucidating the specific signaling pathways that may be modulated by urobilinoids in vivo.
-
Further characterizing the interplay between the gut microbiome, urobilinoid production, and host physiology.
-
Investigating the potential therapeutic applications of modulating urobilinoid levels, for example, through targeted interventions affecting the gut microbiota.
A deeper understanding of the in vivo biology of urobilinoids will be crucial for leveraging this knowledge in the development of novel diagnostic and therapeutic strategies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Urobilinogen, as a Bile Pigment Metabolite, Has an Antioxidant Function [jstage.jst.go.jp]
- 3. Urobilinogen, as a Bile Pigment Metabolite, Has an Antioxidant Function [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Bilirubin bioconversion to urobilin in the gut-liver-kidney axis: A bi" by Zachary A. Kipp, Olufunto O. Badmus et al. [uknowledge.uky.edu]
- 9. Urobilinogen - Wikipedia [en.wikipedia.org]
- 10. docus.ai [docus.ai]
- 11. livebeyondsports.com [livebeyondsports.com]
- 12. nbinno.com [nbinno.com]
- 13. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. STUDIES ON UROBILIN PHYSIOLOGY AND PATHOLOGY: I. THE QUANTITATIVE DETERMINATION OF UROBILIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Echelon Biosciences [echelon-inc.com]
- 19. This compound | High Quality [frontierspecialtychemicals.com]
Unveiling Urobilin Hydrochloride: A Technical Guide to its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urobilin (B239242) hydrochloride, the salt of a key tetrapyrrole bile pigment, has been a subject of scientific inquiry for over a century and a half. Its presence in urine as the primary contributor to its yellow color has made it a significant biomarker in clinical diagnostics. This technical guide provides an in-depth exploration of the discovery and historical research of urobilin hydrochloride, detailing the seminal experimental protocols that led to its isolation and characterization. Furthermore, it presents a comprehensive summary of its physicochemical properties and elucidates its metabolic pathway, offering valuable insights for researchers in drug development and related fields.
A Journey Through Time: The Discovery and Key Research Milestones
The story of urobilin begins in the mid-19th century with the dawn of clinical chemistry.
The Initial Discovery (1868): German physician and physiological chemist, Max Jaffé, is credited with the initial discovery of urobilin in 1868. While examining pathological urine, he identified a yellow pigment that he named "urobilin." His early work laid the foundation for understanding the pigments of urine and their clinical significance.
Pioneering Isolation and Characterization (1930s): The most significant advancements in urobilin research were made by the American physician and researcher, Cecil James Watson, during the 1930s. His meticulous work led to the first successful isolation of crystalline urobilin from human urine. Watson's research established that urobilin from urine and stercobilin (B1237259) from feces, although very similar, were not identical. A crucial step in his isolation process involved the formation of This compound , which facilitated its purification and crystallization.
The Missing Enzymatic Link (2024): For over a century, the precise mechanism of urobilinogen (B88839) formation from bilirubin (B190676) in the gut remained a mystery. In a landmark discovery in 2024, the enzyme responsible for this conversion, bilirubin reductase , was identified. This finding has opened new avenues for understanding the gut microbiome's role in health and diseases such as jaundice and inflammatory bowel disease.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its study and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₃ClN₄O₆ | [1][2][3] |
| Molecular Weight | 627.17 g/mol | [1][3] |
| CAS Number | 28925-89-5 | [1][2][3] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | Decomposes between 110-130 °C | [4] |
| Solubility | Soluble in 1 M NaOH. Soluble in basic aqueous solutions (pH > 9 for initial dissolution) and soluble down to pH 7 once in solution. Also soluble in methanol (B129727) and ethanol (B145695) if made slightly basic. | [2][5] |
| Storage | 0-5 °C or -20°C for long-term storage | [1][2] |
| Optical Rotation | d-Urobilin exhibits dextrorotatory optical activity in chloroform (B151607) solution. | [6] |
The Metabolic Journey: From Heme to Urobilin
Urobilin is a terminal product of heme catabolism. The following diagram illustrates the key steps in this vital metabolic pathway.
Experimental Protocols: Isolating Crystalline this compound
The following protocol is a detailed reconstruction of the method developed by C.J. Watson for the isolation of crystalline urobilin from human urine, which involves the formation of this compound.[4]
Materials and Reagents
-
Urine rich in urobilin
-
Glacial acetic acid
-
Chloroform (CHCl₃)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated and various dilutions
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Petroleum ether
Experimental Workflow
Step-by-Step Procedure
-
Acidification: Strongly acidify several liters of urine rich in urobilin with glacial acetic acid.
-
Initial Extraction: Repeatedly extract the acidified urine with small volumes of chloroform until the chloroform layer no longer shows a green fluorescence with zinc acetate.
-
Emulsion Treatment: If an emulsion forms, shake the emulsified portion with talc and filter with suction.
-
Washing: Repeatedly wash the combined chloroform extracts with distilled water. A significant portion of the urobilin will transfer to the aqueous phase, while impurities like mesobiliviolin remain in the chloroform.
-
Formation of this compound: Make the aqueous solution acidic with concentrated hydrochloric acid. This converts the urobilin into this compound.
-
Re-extraction: Extract the this compound back into chloroform.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the dried chloroform solution to a small volume.
-
Precipitation: Pour the concentrated solution into a large volume of petroleum ether to precipitate the this compound.
-
Recrystallization: Redissolve the precipitate in a minimal amount of hot chloroform and allow it to cool to obtain crystalline this compound. This step can be repeated for further purification.
Conclusion and Future Perspectives
The journey of this compound from its initial discovery to the recent elucidation of its biosynthetic pathway exemplifies the progression of biomedical research. The historical methods of its isolation, though laborious, laid the groundwork for modern analytical techniques. For drug development professionals, a deep understanding of this molecule's properties and metabolism is crucial, especially in the context of hepatotoxicity studies and the development of drugs that may impact the gut microbiome or heme metabolism. Future research may focus on the precise biological roles of urobilin and its derivatives, potentially uncovering new therapeutic targets and diagnostic markers.
References
An In-depth Technical Guide to the Degradation Products of Urobilin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urobilin (B239242) hydrochloride, a key biomarker and a terminal product of heme catabolism, is of significant interest in various biomedical research fields. Understanding its stability and degradation profile is crucial for its use as an analytical standard and for the development of diagnostic and therapeutic agents that may interact with it. This technical guide provides a comprehensive overview of the known and potential degradation pathways of urobilin hydrochloride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Due to the limited direct studies on this compound, this guide also draws insights from the degradation of the structurally related precursor, bilirubin (B190676). Detailed experimental protocols for conducting forced degradation studies are provided, along with data presentation in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.
Introduction to this compound
This compound is a yellow, linear tetrapyrrole compound that is a final product of heme degradation.[1][2] Heme is first broken down into biliverdin (B22007) and then bilirubin.[1] Bilirubin is conjugated in the liver and excreted into the gut, where intestinal microbes reduce it to urobilinogen (B88839).[3] Urobilinogen is subsequently oxidized to urobilin, which is then excreted in urine and feces.[1][3] this compound is the salt form of urobilin, which is often used as a reference standard in analytical laboratories. Its chemical stability is a critical parameter for ensuring the accuracy and reproducibility of experimental results.
Forced Degradation Studies: A Regulatory and Scientific Necessity
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting a substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, degradation pathways, and degradation products.[4] The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
General Principles of Forced Degradation
The goal of forced degradation is to induce a level of degradation (typically 5-20%) that is sufficient to produce and identify degradation products without completely degrading the parent molecule.[5] This allows for the development and validation of stability-indicating analytical methods, which are essential for quality control and stability monitoring of pharmaceutical products.
Degradation Pathways of this compound
Direct and comprehensive studies on the forced degradation of this compound are limited in the scientific literature. However, by examining studies on related compounds like bilirubin and the known reactivity of the tetrapyrrole structure, we can infer potential degradation pathways.
Hydrolytic Degradation
Hydrolysis involves the reaction of a substance with water, which can be accelerated under acidic or basic conditions. The ester and amide linkages within the propionic acid side chains of this compound could potentially be susceptible to hydrolysis, although the core tetrapyrrole structure is generally more stable to hydrolysis.
Expected Degradation Products: While specific degradation products from the hydrolysis of this compound have not been definitively identified in the literature, hydrolysis of the propionic acid side chains, if it were to occur, would result in the corresponding carboxylic acid and alcohol fragments. However, the tetrapyrrole core is anticipated to be relatively stable under mild hydrolytic conditions. A study on the degradation of urobilin in wastewater noted that decomposition was accelerated under alkaline conditions, suggesting susceptibility to base-catalyzed reactions.[6]
Oxidative Degradation
Oxidative degradation is a common pathway for many organic molecules and is particularly relevant for electron-rich systems like the tetrapyrrole core of urobilin. Common laboratory oxidizing agents include hydrogen peroxide (H₂O₂).
Expected Degradation Products: Studies on the oxidation of the related compound, bilirubin, by H₂O₂ have identified several degradation products.[7] These include biliverdin (an oxidation product where the central methylene (B1212753) bridge is converted to a methene bridge) and smaller, more polar fragments resulting from the cleavage of the tetrapyrrole ring.[8] These fragments include monopyrrolic compounds known as BOXes (Bilirubin Oxidation End products), such as BOX A and BOX B, and dipyrrolic fragments.[8][9] Given the structural similarity, it is plausible that this compound would undergo similar oxidative degradation, leading to analogous mono- and dipyrrolic compounds. A potential pathway for the oxidation of urobilinogen (the precursor to urobilin) by reactive oxygen species has been proposed, suggesting the formation of various oxidized products.[10]
| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Biliverdin analogues, Monopyrrolic compounds (e.g., BOX A & B analogues), Dipyrrolic fragments | HPLC, LC-MS | [7][8][9] |
Photolytic Degradation
Many colored compounds are susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. Urobilin, being a yellow pigment, absorbs light in the visible spectrum and is therefore potentially photolabile.
Expected Degradation Products: Photodegradation of bilirubin is a well-studied process, as it forms the basis of phototherapy for neonatal jaundice. The degradation proceeds through photoisomerization and photooxidation pathways. Photooxidation of bilirubin can lead to the formation of biliverdin and smaller, more polar fragments. It is reasonable to expect that this compound would also be susceptible to photodegradation, potentially leading to a complex mixture of photoisomers and photo-oxidative degradation products.
| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |
| Photolysis | UV/Visible Light | Photoisomers, Photo-oxidative products (e.g., biliverdin analogues, smaller polar fragments) | HPLC, Spectrophotometry | [11] |
Thermal Degradation
Elevated temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition. The stability of this compound to heat will depend on its physical state (solid or in solution) and the temperature.
Expected Degradation Products: There is a lack of specific studies on the thermal degradation products of this compound. In general, thermal degradation of complex organic molecules can lead to a variety of smaller, more volatile fragments through processes like pyrolysis. For tetrapyrroles, this could involve cleavage of the pyrrole (B145914) rings and side chains.
| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method | Reference |
| Thermal | Elevated Temperature (e.g., > 40°C) | Fragmentation products of the tetrapyrrole core and side chains | GC-MS, LC-MS | [12] (General Principle) |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific stability of the molecule, which should be determined through preliminary range-finding experiments.
Materials and Equipment
-
This compound
-
HPLC grade water, methanol (B129727), and acetonitrile (B52724)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Photostability chamber with controlled UV and visible light exposure
-
Oven or heating block with temperature control
-
HPLC system with a UV detector and/or a mass spectrometer (MS)
-
pH meter
-
Volumetric flasks and pipettes
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly basic aqueous solution, as this compound is soluble in basic aqueous solutions with a pH > 9 for initial dissolution and remains soluble down to pH 7 once in solution).[13] The concentration should be appropriate for the analytical method being used (e.g., 1 mg/mL).
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of HPLC grade water.
-
Incubate and sample as described for acidic hydrolysis (no neutralization step is needed).
-
Oxidative Degradation Protocol
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for analysis.
Photolytic Degradation Protocol
-
Expose a solution of this compound in a phototransparent container (e.g., quartz cuvette) to a calibrated light source in a photostability chamber.
-
The light source should provide a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At specified time points, withdraw samples for analysis.
Thermal Degradation Protocol
-
Solid State:
-
Place a known amount of solid this compound in a vial and heat it in an oven at a controlled temperature (e.g., 80°C).
-
At specified time points, cool the sample, dissolve a known weight in a suitable solvent, and analyze.
-
-
Solution State:
-
Heat a solution of this compound at a controlled temperature (e.g., 60°C).
-
At specified time points, cool the sample and analyze.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric (MS) detection is the most common technique.
HPLC Method Development
A reverse-phase HPLC method would be a suitable starting point. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is a common choice. The detection wavelength should be chosen based on the UV-Vis spectrum of this compound to ensure sensitivity for both the parent compound and potential degradation products.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Time (hours) | Urobilin HCl Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 |
| 8 | 92.5 | 7.5 | 2 | |
| 24 | 85.2 | 14.8 | 3 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |
| 8 | 88.1 | 11.9 | 4 | |
| 24 | 76.4 | 23.6 | 5 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0 |
| 8 | 90.3 | 9.7 | 3 | |
| 24 | 81.7 | 18.3 | 4 | |
| Photolytic | 0 | 100.0 | 0.0 | 0 |
| 8 | 94.6 | 5.4 | 2 | |
| 24 | 88.9 | 11.1 | 3 | |
| Thermal (80°C, solid) | 0 | 100.0 | 0.0 | 0 |
| 24 | 98.2 | 1.8 | 1 | |
| 72 | 95.5 | 4.5 | 2 |
Visualization of Pathways and Workflows
Heme Degradation Pathway
Caption: Simplified pathway of heme degradation to urobilin and stercobilin.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies of this compound.
Potential Oxidative Degradation Pathway of Urobilin
Caption: Postulated oxidative degradation pathway of urobilin.
Conclusion
References
- 1. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urobilinogen - Wikipedia [en.wikipedia.org]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Degradations of urobilin and stercobilin during activated sludge treatment of night soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Product of Bilirubin Degradation by H2O2 and Its Formation in Activated Neutrophils and in an Inflammatory Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bilirubin degradation by uncoupled cytochrome P450. Comparison with a chemical oxidation system and characterization of the products by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 13. This compound | High Quality [frontierspecialtychemicals.com]
Methodological & Application
Application Note: Quantification of Urobilin Hydrochloride in Human Urine by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urobilin (B239242) is a tetrapyrrole compound and a final product of heme catabolism. It is formed by the oxidation of urobilinogen (B88839), which is produced from bilirubin (B190676) by gut bacteria. A significant portion of urobilinogen is reabsorbed into the bloodstream and eventually excreted in the urine.[1] The quantification of urobilin in urine can be a valuable biomarker for assessing liver function, hemolytic diseases, and bile duct obstructions.[2][3] This application note describes a sensitive and specific method for the quantification of urobilin hydrochloride in human urine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is suitable for clinical research and drug development studies where monitoring of hepatic function is crucial.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)[4]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5]
3. Sample Preparation
A robust sample preparation protocol is crucial for removing interferences from the complex urine matrix.
-
Urine Sample Collection and Storage: Collect fresh urine samples and protect them from light, as urobilinogen is light-sensitive.[3][6] If not analyzed immediately, store the samples at 2-8°C in the dark for up to 24 hours.[6] For longer-term storage, freeze at -80°C.
-
Solid Phase Extraction (SPE):
-
Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[4]
-
Load 1 mL of the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. HPLC-MS Method
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.
-
Monitored m/z: The specific mass-to-charge ratio for urobilin will need to be determined by infusing a standard solution. For urobilin (C33H42N4O6), the protonated molecule [M+H]+ would be approximately 591.3.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
5. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free human urine that has been subjected to the same sample preparation procedure. Construct a calibration curve by plotting the peak area of urobilin against its concentration. The concentration of urobilin in the unknown samples can then be determined from this curve.
Data Presentation
The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
Caption: Simplified pathway of heme catabolism to urobilin.
References
- 1. Urobilinogen in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 2. resources.healthgrades.com [resources.healthgrades.com]
- 3. onehealthassist.com [onehealthassist.com]
- 4. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue | MDPI [mdpi.com]
- 6. labpedia.net [labpedia.net]
Application Note: Fluorescence Spectroscopy of Urobilin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urobilin (B239242) hydrochloride is a tetrapyrrole bile pigment that results from the metabolic breakdown of heme.[1][2] It is the chemical primarily responsible for the yellow color of urine.[2] The degradation of heme produces bilirubin (B190676), which is then converted to urobilinogen (B88839) by gut bacteria.[3][4] The subsequent oxidation of urobilinogen forms urobilin.[3][4] Due to its fluorescent properties, urobilin is a biomarker of interest in various clinical and environmental analyses.[5]
Fluorescence spectroscopy offers a highly sensitive and specific method for the detection and quantification of urobilin. The technique relies on the principle that urobilin absorbs light at a specific excitation wavelength and subsequently emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification.[6] A common method to enhance the natural fluorescence of urobilin is through the Schlesinger's reaction, where the addition of a zinc salt results in the formation of a highly fluorescent zinc-urobilin complex.[7][8]
This document provides detailed protocols for the fluorescence spectroscopic analysis of urobilin hydrochloride in various solvents and with fluorescence enhancement using zinc acetate (B1210297).
Heme Catabolism Pathway
Urobilin is an end-product of the heme catabolism pathway. The process begins with the breakdown of heme from aged red blood cells and results in the formation of biliverdin, which is then reduced to bilirubin.[2] In the gut, bilirubin is converted by microbial enzymes to urobilinogen, a colorless precursor that can be oxidized to the colored, fluorescent urobilin.[3][4]
Physicochemical and Spectroscopic Properties
Solubility
This compound exhibits solubility in various organic solvents and basic aqueous solutions. Proper dissolution is critical for accurate spectroscopic measurements.
| Solvent/Solution | Solubility Notes | Reference |
| Basic Aqueous Solutions | Soluble at pH > 9 for initial dissolution; remains in solution down to pH 7. | [3][4] |
| Ethanol (B145695) | Soluble. Often used for preparing stock solutions. | [5][9] |
| Methanol | Soluble, particularly if made slightly basic. | [3][4] |
| Dimethylsulfoxide (DMSO) | Soluble. Used to improve extraction and prevent protein precipitation in biological samples. | [8][10] |
| Dichloromethane | Soluble. Used in specific research applications. | [9] |
Spectroscopic Data
The fluorescence characteristics of urobilin can vary with the solvent environment and the presence of complexing agents like zinc.
| Parameter | Value | Conditions | Reference |
| Excitation Max (λex) | ~490 nm | Bound to albumin | [11] |
| 480 nm | Aqueous medium | [9] | |
| ~495 nm | Zinc complex (Schlesinger's reaction) | [12] | |
| 506 nm | Zinc complex in DMSO | [8] | |
| Emission Max (λem) | ~520 nm | Bound to albumin | [11] |
| 500 - 540 nm | Aqueous medium (concentration-dependent) | [9] | |
| 516 nm | In ethanol | [9] | |
| ~525 nm | Zinc complex (Schlesinger's reaction) | [12] | |
| 516 nm | Zinc complex in DMSO | [8] | |
| Detection Limit | 500 fM | Cavity-enhanced spectroscopy in ethanol | [5] |
| 0.25 µM | Spectrofluorometry with zinc complex in DMSO | [10][12] | |
| Linear Range | 0.5 - 17.5 µM | Fluorometric determination with zinc complex in DMSO | [10] |
Experimental Protocols
Protocol 1: Standard Fluorescence Spectroscopy in Ethanol
This protocol outlines the measurement of this compound's intrinsic fluorescence in an ethanol solvent system.
4.1.1 Materials and Equipment
-
This compound (e.g., Frontier Scientific)[9]
-
Spectroscopic grade ethanol[9]
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes
-
Spectrofluorometer or a fluorescence plate reader[11]
4.1.2 Reagent Preparation
-
This compound Stock Solution (e.g., 100 µM):
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in spectroscopic grade ethanol to a known volume in a volumetric flask. For example, dissolving ~0.63 mg of this compound (MW: 627.17 g/mol ) in 10 mL of ethanol yields a ~100 µM solution.
-
Store the stock solution protected from light at -20°C or below.[3]
-
4.1.3 Experimental Procedure
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize as per the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions from the stock solution using ethanol to achieve the desired concentration range for analysis (e.g., 0.1 µM to 10 µM).
-
Blank Measurement: Fill a quartz cuvette with spectroscopic grade ethanol. Place it in the spectrofluorometer and record a blank spectrum to measure background fluorescence.
-
Excitation Spectrum:
-
Set the emission wavelength to the expected maximum (~516 nm).[9]
-
Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm) to determine the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined maximum (e.g., ~490 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 700 nm) to record the fluorescence emission spectrum.[11]
-
-
Sample Measurement: Repeat steps 3-5 for each of the prepared this compound dilutions.
4.1.4 Data Analysis
-
Subtract the blank spectrum from each of the sample spectra to correct for background fluorescence.[5][13]
-
Determine the peak fluorescence intensity at the emission maximum for each concentration.
-
Plot the fluorescence intensity versus concentration to generate a calibration curve.
Protocol 2: Enhanced Fluorescence with Zinc Complex
This protocol is based on the Schlesinger's reaction to form a highly fluorescent zinc-urobilin complex, significantly increasing detection sensitivity.[8]
4.2.1 Materials and Equipment
-
Same as Protocol 1
-
Zinc Acetate
-
Spectroscopic grade ethanol or Dimethylsulfoxide (DMSO)
4.2.2 Reagent Preparation
-
This compound Stock Solution: Prepare as described in Protocol 1 using either ethanol or DMSO.
-
Zinc Acetate Solution: Prepare a solution of zinc acetate in the chosen solvent (e.g., 1% zinc acetate in DMSO or a saturated solution in ethanol).[8]
4.2.3 Experimental Procedure
-
Sample Preparation: To a known volume of each this compound dilution, add the zinc acetate solution. For example, add 11.25 mg of zinc acetate to 20 mL of the urobilin solution.[5] Allow the reaction to proceed for a few minutes.
-
Blank Measurement: Prepare a blank sample containing only the solvent and the zinc acetate solution. Record its spectrum.
-
Excitation and Emission Scans:
-
Following the procedure in Protocol 1, determine the optimal excitation and emission wavelengths for the zinc-urobilin complex (expected λex ~506 nm, λem ~516 nm in DMSO).[8]
-
Record the fluorescence spectra for all samples.
-
4.2.4 Data Analysis
-
Perform background subtraction using the zinc acetate blank.
-
Plot the fluorescence intensity of the zinc-urobilin complex versus the initial this compound concentration to create a calibration curve.
Visualized Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for fluorescence analysis of this compound.
Schlesinger's Reaction for Fluorescence Enhancement
This diagram shows the principle of fluorescence enhancement using zinc.
Troubleshooting and Considerations
-
Photobleaching: Urobilin, like many fluorophores, can be susceptible to photobleaching. Minimize exposure of samples to the excitation light and acquire spectra promptly after preparation.
-
Quenching: The fluorescence of urobilin can be quenched by various substances. For instance, mercuric ions have been shown to quench the fluorescence of the zinc complex.[7] Ensure high-purity solvents and reagents.
-
Aggregation: At high concentrations (micromolar range) in aqueous media, urobilin can form aggregates, which alters its photophysical properties and can lead to non-linear fluorescence responses.[9] Working with dilute solutions or in organic solvents like ethanol can mitigate this effect.
-
pH Sensitivity: The solubility and spectral properties of urobilin can be pH-dependent. Maintain consistent pH across samples and standards for reproducible results.[3][4]
-
Background Fluorescence: Biological samples may contain other fluorescent molecules. Proper blank subtraction and potentially chromatographic separation (e.g., HPLC) may be necessary for complex matrices.[12]
References
- 1. scbt.com [scbt.com]
- 2. Human Metabolome Database: Showing metabocard for Urobilin (HMDB0004160) [hmdb.ca]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. This compound | High Quality [frontierspecialtychemicals.com]
- 5. Ultrasensitive detection of waste products in water using fluorescence emission cavity-enhanced spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A spectrometric study of the fluorescence detection of fecal urobilinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy Urobilin | 1856-98-0 [smolecule.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Urobilin Hydrochloride Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urobilin (B239242) hydrochloride, a tetrapyrrole compound, is a metabolic byproduct of heme degradation.[1][2][3] It is formed from the oxidation of urobilinogen (B88839) and is excreted in urine and feces. The intrinsic fluorescence of urobilin and its modulation by environmental factors, such as binding to proteins or complexation with metal ions, make it a subject of interest in various research and clinical applications. These include the potential monitoring of physiological and pathological conditions and the detection of fecal contamination in water.[4] This document provides detailed application notes and protocols for the analysis of the excitation and emission spectra of urobilin hydrochloride.
Spectroscopic Properties of this compound
The fluorescence of this compound is highly dependent on its environment. In aqueous solutions, urobilin can form aggregates, which significantly alters its spectral properties.[5] When bound to albumin, urobilin exhibits a distinct fluorescence spectrum.[6] Furthermore, the formation of a complex with zinc ions leads to a significant enhancement of its fluorescence, a phenomenon utilized in sensitive detection methods.[7][8]
Data Presentation: Spectroscopic Parameters
| Parameter | Urobilin-Albumin Complex | Urobilin in Aqueous Solution (Aggregates) | Urobilin-Zinc Complex |
| Excitation Maximum (λex) | ~490 nm | 480 nm (Higher-order aggregates) | ~506 nm[10] |
| Emission Maximum (λem) | ~520 nm (range 510-700 nm) | 500 nm (Higher-order aggregates), 516 nm (Lower-order aggregates), 540 nm (Monomer)[5] | ~510-550 nm[10] |
| Fluorescence Quantum Yield (ΦF) | Not Reported | Not Reported | Enhanced relative to free urobilin[9] |
| Molar Extinction Coefficient (ε) | Not Reported | Dependent on aggregation state (low for H-aggregates, higher for emissive H-aggregates)[5] | High (specific value not reported)[10] |
Experimental Protocols
Protocol 1: Measurement of this compound Fluorescence in the Presence of Albumin
This protocol outlines the procedure for measuring the fluorescence spectrum of this compound when bound to bovine serum albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of 0.1 M NaOH and dilute with PBS (pH 7.4) to a final concentration of 1 mM. Store protected from light.
-
Prepare a stock solution of BSA: Dissolve BSA in PBS (pH 7.4) to a concentration of 1 mM.
-
Sample Preparation: In a quartz cuvette, mix the this compound stock solution and the BSA stock solution to achieve final concentrations of 10 µM urobilin and 10 µM BSA in a total volume of 1 mL with PBS. Prepare a blank sample containing only 10 µM BSA in PBS.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 490 nm.
-
Set the emission scan range from 510 nm to 700 nm.
-
Adjust the excitation and emission slit widths to obtain an optimal signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the emission spectrum of the blank sample (BSA in PBS).
-
Record the emission spectrum of the urobilin-BSA sample.
-
Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence of the urobilin-BSA complex.
-
-
Excitation Spectrum (Optional):
-
Set the emission wavelength to the determined maximum (approximately 520 nm).
-
Scan the excitation wavelengths from 350 nm to 500 nm.
-
Record the excitation spectrum.
-
Protocol 2: Measurement of Urobilin-Zinc Complex Fluorescence
This protocol describes the preparation of the urobilin-zinc complex and the measurement of its enhanced fluorescence, a method often referred to as the Schlesinger test.[4]
Materials:
-
This compound
-
Zinc Acetate (B1210297)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve 1.1 mg of this compound in 20 mL of ethanol to prepare a solution of approximately 88 µM. Further dilute this solution in ethanol to a working concentration of 1 µM.[4]
-
Prepare a zinc acetate solution: Prepare a 10% (w/v) solution of zinc acetate in ethanol.
-
Complex Formation: To 1 mL of the 1 µM this compound solution in a quartz cuvette, add 100 µL of the 10% zinc acetate solution and mix well. A characteristic green fluorescence should become apparent.[4]
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to approximately 506 nm.
-
Set the emission scan range from 500 nm to 600 nm.
-
Adjust slit widths for optimal signal.
-
-
Data Acquisition:
-
Record the emission spectrum of the urobilin-zinc complex.
-
To obtain the excitation spectrum, set the emission monochromator to the observed emission maximum and scan the excitation wavelengths from 400 nm to 520 nm.
-
Visualizations
Heme Degradation Pathway to Urobilin
The following diagram illustrates the metabolic pathway from heme to urobilin.
Caption: Metabolic pathway of heme degradation to urobilin.
Experimental Workflow for Urobilin-Zinc Complex Fluorescence Measurement
This diagram outlines the key steps in the experimental protocol for measuring the fluorescence of the urobilin-zinc complex.
Caption: Workflow for urobilin-zinc complex fluorescence analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | High Quality [frontierspecialtychemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Ultrasensitive detection of waste products in water using fluorescence emission cavity-enhanced spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the photophysics of stercobilin-Zn(II) and urobilin-Zn(II) complexes towards faecal pigment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. d.docksci.com [d.docksci.com]
- 10. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Urobilin Hydrochloride and its Precursor Urobilinogen as Biomarkers for Liver Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urobilinogen (B88839) and its oxidized form, urobilin (B239242), are byproducts of bilirubin (B190676) metabolism and serve as important non-invasive biomarkers for assessing liver function and diagnosing hepatobiliary and hemolytic diseases.[1][2] Bilirubin, derived from the breakdown of heme in aged red blood cells, is conjugated in the liver and excreted into the intestine via bile.[3] Intestinal bacteria metabolize this conjugated bilirubin into a group of colorless compounds collectively known as urobilinogen.[3] A significant portion of urobilinogen is reabsorbed from the intestine into the portal circulation and returned to the liver (enterohepatic circulation), where it is efficiently cleared and re-excreted into bile.[3] A small fraction, typically less than 1% of the total, escapes hepatic clearance, enters systemic circulation, and is filtered by the kidneys for excretion in urine.[4]
Urinary urobilinogen levels provide a sensitive, albeit sometimes early, indicator of hepatocellular dysfunction.[5] In a healthy liver, the reabsorbed urobilinogen is effectively processed. However, when liver function is impaired, this clearance capacity diminishes, leading to elevated levels of urobilinogen in the systemic circulation and consequently, in the urine.[6] Conversely, a blockage of the bile ducts prevents bilirubin from reaching the intestine, leading to a decrease or absence of urobilinogen in the urine.[7]
The term Urobilin Hydrochloride refers to the stable, salt form of urobilin. In a laboratory setting, this compound is primarily used as a pure chemical standard for the development, calibration, and quality control of quantitative assays. The analyte measured in clinical and research samples is typically urobilinogen or urobilin.
Metabolic Pathway and Clinical Significance
The metabolism of bilirubin to urobilinogen is a multi-step process involving the liver, intestines, and kidneys. This pathway is central to understanding the clinical utility of urinary urobilinogen as a biomarker.
The clinical interpretation of urinary urobilinogen levels hinges on the integrity of this pathway:
-
Elevated Urinary Urobilinogen: This finding typically points to two primary causes:
-
Hepatocellular Disease (e.g., Hepatitis, Cirrhosis): A damaged liver cannot efficiently extract reabsorbed urobilinogen from the portal blood.[3] This allows a larger amount to enter the systemic circulation and be excreted by the kidneys.[6] In early or mild liver disease, elevated urobilinogen may be present even before a significant rise in serum bilirubin.[5]
-
Hemolytic Anemia: The excessive breakdown of red blood cells leads to an overproduction of bilirubin.[3] This overwhelms the liver's conjugation capacity, resulting in increased excretion of conjugated bilirubin into the gut, and consequently, increased formation and reabsorption of urobilinogen.[1]
-
-
Low or Absent Urinary Urobilinogen: This suggests that bilirubin is not reaching the intestines, which is characteristic of:
-
Biliary Obstruction: A blockage in the bile ducts (e.g., from gallstones or tumors) prevents the flow of bile into the intestine.[2][7] Without bilirubin, intestinal bacteria cannot produce urobilinogen.
-
Severe Liver Failure: In end-stage liver disease, bile production may be so severely impaired that little to no bilirubin is excreted.[5]
-
Data Presentation
The following tables summarize the interpretation of urinary urobilinogen levels and provide a comparative overview of urinary findings in different types of jaundice.
Table 1: Interpretation of Urinary Urobilinogen Levels
| Urobilinogen Level | Typical Range (mg/dL) | Associated Conditions & Interpretation |
|---|---|---|
| Normal | 0.1 - 1.0 | Indicates normal liver function and bilirubin metabolism.[2][5][7] |
| High | > 2.0 | Suggests hepatocellular dysfunction (e.g., hepatitis, cirrhosis) or excessive bilirubin production (e.g., hemolytic anemia).[1][5] The liver's capacity to clear reabsorbed urobilinogen is impaired or overwhelmed. |
| Low / Absent | < 0.2 | Indicates a potential obstruction of the bile ducts, preventing bilirubin from reaching the intestine for conversion to urobilinogen.[7] May also be seen in severe liver failure or after broad-spectrum antibiotic use that eliminates gut flora. |
Table 2: Typical Urinary Findings in Different Types of Jaundice
| Finding | Pre-Hepatic (e.g., Hemolysis) | Hepatic (e.g., Hepatitis) | Post-Hepatic (e.g., Biliary Obstruction) |
|---|---|---|---|
| Urinary Bilirubin | Negative | Positive or Negative | Positive |
| Urinary Urobilinogen | Increased | Increased | Low or Absent |
| Rationale | Unconjugated bilirubin is not water-soluble and not excreted in urine. Increased bilirubin production leads to higher urobilinogen formation. | Liver damage can lead to leakage of conjugated bilirubin into the blood and reduced clearance of urobilinogen. | Conjugated bilirubin "backs up" into the bloodstream and is excreted in urine. Lack of bilirubin in the gut prevents urobilinogen formation.[1][2] |
Experimental Protocols
Protocol 1: Semi-Quantitative Urinalysis via Reagent Strip
This is the most common method for routine screening in clinical and research settings.
-
Principle: Reagent strips are impregnated with a diazonium salt (e.g., 4-methoxybenzene diazonium tetrafluoroborate) or p-dimethylaminobenzaldehyde.[4][8] Urobilinogen in the urine reacts with these chemicals in an acidic medium to produce a characteristic pink to red color.[8][9]
-
Materials:
-
Commercial urinalysis reagent strips (e.g., Multistix® or similar).
-
Freshly collected urine sample.
-
Clean, dry collection container.
-
-
Procedure:
-
Collect a midstream urine sample in a clean container. The sample should be tested within 2 hours of collection as urobilinogen is unstable and oxidizes to urobilin upon exposure to light and air.[10]
-
Completely immerse the reagent area of the strip into the urine sample and remove immediately.
-
Drag the edge of the strip against the container rim to remove excess urine.
-
Hold the strip in a horizontal position to prevent mixing of reagents from adjacent pads.
-
At the time specified by the manufacturer (typically 30-60 seconds), compare the color of the urobilinogen pad to the color chart provided on the strip container.
-
-
Interpretation: The color chart provides a semi-quantitative result, usually in mg/dL (e.g., Normal, 1, 2, 4, 8). A light peach or beige color typically indicates a normal level, while increasing shades of pink correspond to higher concentrations.[1]
Protocol 2: Qualitative/Semi-Quantitative Analysis using Ehrlich's Reagent
This classic chemical test is useful for confirming the presence of urobilinogen.
-
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (the active component of Ehrlich's reagent) in a strongly acidic medium to produce a red-colored complex.[10][11] The intensity of the color is proportional to the concentration of urobilinogen.
-
Reagent Preparation (Ehrlich's Reagent):
-
Procedure:
-
Interpretation:
-
Normal: No color change or a very faint pink color develops.
-
Increased Urobilinogen: A distinct pink or cherry-red color develops.[8]
-
-
Limitations: This test is not entirely specific. Porphobilinogen, which is excreted in acute intermittent porphyria, also produces a red color with Ehrlich's reagent.[12] Additionally, some drugs (e.g., phenazopyridine) can cause interfering colors.[4]
Protocol 3: Principles of Quantitative Spectrophotometric Analysis
For precise quantification required in drug development and research studies, spectrophotometric methods are preferred. These methods often involve converting urobilinogen to a stable, colored compound.
-
Principle: A common quantitative method involves the oxidation of urobilinogen to urobilin, followed by reaction with a zinc salt (e.g., zinc acetate) to form a stable green-fluorescent zinc-urobilin complex.[13] The absorbance of this complex can be measured spectrophotometrically, or its fluorescence can be measured fluorometrically for higher sensitivity.
-
Generalized Procedure Outline:
-
Sample Collection: A timed urine collection (e.g., 2-hour postprandial) is often preferred for quantitative analysis to account for diurnal variations.[10] The sample must be protected from light and kept cool.
-
Oxidation: The urine sample is treated with an oxidizing agent (e.g., iodine solution) to convert all urobilinogen to urobilin.
-
Complex Formation: A solution of zinc acetate (B1210297) (often in ethanol) is added to the oxidized sample to form the zinc-urobilin complex.
-
Measurement: The absorbance of the resulting solution is measured at the appropriate wavelength (typically around 500 nm) using a spectrophotometer.
-
Quantification: The concentration is determined by comparing the sample's absorbance to a standard curve prepared using known concentrations of a pure standard, such as This compound .
-
Calculation: Results are typically expressed in mg/dL or as a total excretion rate (e.g., mg/24 hours).
-
Application in Research and Drug Development
While traditional biomarkers like Alanine Aminotransferase (ALT) and Total Bilirubin (TBIL) are the standards for detecting drug-induced liver injury (DILI), urinary urobilinogen can serve as a useful, complementary biomarker in preclinical and clinical safety assessments.[14][15]
-
Early Screening in Preclinical Toxicology: In animal studies, monitoring urinary urobilinogen can provide an early, non-invasive indication of hepatocellular injury. An increase in urobilinogen may precede significant elevations in serum ALT, flagging a potential hepatotoxic effect of a new chemical entity.
-
Monitoring in Clinical Trials: As part of a standard urinalysis panel, urobilinogen is an inexpensive and simple test to perform. A consistent increase in urobilinogen in a treatment cohort could signal the need for more intensive liver function monitoring (e.g., more frequent blood draws for ALT/AST).[16] It can be particularly valuable in situations where mild hepatocellular injury is a potential risk.
-
Differentiating Injury Types: In the event of liver signal detection, the pattern of urinary biomarkers can provide clues. For example, a rise in urobilinogen without a significant increase in urinary bilirubin is more indicative of hepatocellular injury or hemolysis, whereas the appearance of urinary bilirubin with low or absent urobilinogen points towards a cholestatic injury pattern.[17]
While not specific enough to be a standalone diagnostic marker for DILI, urobilinogen's inclusion in routine safety monitoring provides an additional layer of surveillance for liver health during drug development.[6]
References
- 1. What is Urobilinogen in Urine? [diagnoxhealth.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Urobilinogen in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 4. Urine Diagnostics - Products & Solutions | Analyticon® Biotechnologies GmbH [analyticon-diagnostics.com]
- 5. massivebio.com [massivebio.com]
- 6. droracle.ai [droracle.ai]
- 7. manhattanmedicalarts.com [manhattanmedicalarts.com]
- 8. bioscience.com.pk [bioscience.com.pk]
- 9. scribd.com [scribd.com]
- 10. labpedia.net [labpedia.net]
- 11. micromasterlab.com [micromasterlab.com]
- 12. A high urinary urobilinogen/serum total bilirubin ratio indicates acute hepatic porphyria in patients with abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtestsguide.com [labtestsguide.com]
- 17. scispace.com [scispace.com]
Application Note: Solid-Phase Extraction of Urobilin Hydrochloride from Feces
Abstract
This application note details a robust method for the selective extraction and purification of urobilin (B239242) hydrochloride from complex fecal matrices using solid-phase extraction (SPE). Urobilin, a key biomarker in clinical and environmental diagnostics, is a terminal product of heme degradation.[1][2] Its quantification in feces is crucial for studies related to neonatal jaundice, liver function, and environmental contamination monitoring.[2][3][4] The described protocol employs a polymeric reversed-phase SPE sorbent to effectively isolate urobilin from interferents commonly found in fecal samples, ensuring high recovery and purity for subsequent downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
Urobilin is a tetrapyrrole bile pigment that results from the breakdown of heme.[1] Specifically, it is formed through the oxidation of urobilinogen, a metabolite produced by intestinal bacteria from bilirubin.[5][6] While present in both urine and feces, its concentration in feces is a valuable indicator for various physiological and pathophysiological conditions.[2][3] However, the intricate and variable composition of fecal matter presents significant analytical challenges, necessitating an efficient sample preparation method to remove interfering substances.
Solid-phase extraction has emerged as a superior technique for the purification of analytes from complex biological samples. This application note provides a comprehensive protocol for the SPE of urobilin hydrochloride from feces, offering a reliable and reproducible workflow for researchers, scientists, and professionals in drug development.
Chemical Background
-
Analyte: this compound
-
Molecular Formula: C₃₃H₄₂N₄O₆·HCl[1]
-
Molecular Weight: 627.17 g/mol [1]
-
Solubility: this compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution) and can remain in solution down to pH 7. It is also soluble in methanol (B129727) and ethanol, particularly when slightly basic.[5][6]
Experimental Protocol
This protocol is designed for the solid-phase extraction of this compound from human fecal samples.
Materials and Reagents:
-
Fecal sample
-
Deionized water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonia (B1221849) solution (or other suitable base for pH adjustment)
-
Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB or similar) are recommended due to their hydrophilic-lipophilic balance, which is suitable for retaining urobilin.[7]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Analytical balance
-
pH meter
Sample Preparation:
-
Homogenization: Accurately weigh approximately 0.5 g of the fecal sample. Add 5 mL of a methanol/water (80:20, v/v) solution. Homogenize thoroughly using a vortex mixer for 2 minutes, followed by sonication for 10 minutes to ensure complete disaggregation and extraction of urobilin.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the urobilin extract.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 6.0-7.0 using dilute formic acid or ammonia solution. This step is crucial for optimal retention on the reversed-phase SPE sorbent.
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge using 5 mL of methanol. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase to be used for the analytical determination (e.g., 50:50 methanol/water).
Data Presentation
While this document provides a detailed protocol, specific quantitative performance data such as recovery and matrix effects should be determined by the end-user's laboratory with their specific equipment and standards. The following table provides a template for presenting such validation data.
| Parameter | Result |
| Recovery (%) | User-determined |
| Matrix Effect (%) | User-determined |
| Limit of Detection (LOD) | User-determined |
| Limit of Quantification (LOQ) | User-determined |
| Linearity (R²) | User-determined |
| Intra-day Precision (%RSD) | User-determined |
| Inter-day Precision (%RSD) | User-determined |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound from feces and the relevant biological pathway.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Simplified metabolic pathway of heme to urobilin.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective and reliable method for the isolation of this compound from complex fecal matrices. This procedure is amenable to high-throughput sample processing and yields extracts of sufficient purity for sensitive downstream analytical techniques. Proper validation of the method is recommended to ensure data quality and accuracy for specific research applications.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Intestinal colonization leading to fecal urobilinoid excretion may play a role in the pathogenesis of neonatal jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of urobilin as a fecal pollution indicator in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. This compound | High Quality [frontierspecialtychemicals.com]
- 7. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urobilin Hydrochloride ELISA Kit in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a Urobilin (B239242) Hydrochloride Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of urobilin in clinical samples.
Introduction
Urobilin is a tetrapyrrole bile pigment and a final product of heme degradation. It is formed from the oxidation of urobilinogen (B88839), which itself is a byproduct of bilirubin (B190676) metabolism by gut bacteria.[1] The majority of urobilinogen is excreted in feces, while a small portion is reabsorbed into the bloodstream and subsequently excreted in the urine, where its oxidized form, urobilin, contributes to the characteristic yellow color.[2]
The quantification of urobilin in clinical samples, particularly urine, serves as a valuable biomarker for assessing liver function and diagnosing various pathological conditions.[3][4] Elevated levels of urinary urobilinogen and urobilin can be indicative of liver diseases such as hepatitis and cirrhosis, as well as hemolytic disorders.[2][5] Conversely, abnormally low levels may suggest biliary obstruction.[6] This ELISA kit provides a sensitive and specific method for the quantitative measurement of urobilin in various biological samples.
Principle of the Assay
This Urobilin Hydrochloride ELISA kit is based on the principle of competitive enzyme-linked immunosorbent assay. The microtiter plate is pre-coated with a fixed amount of urobilin antigen. During the assay, urobilin present in the sample or standard competes with a fixed amount of biotinylated urobilin for binding to a limited number of anti-urobilin antibody sites. Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated urobilin captured by the antibody. After another incubation and wash step, a substrate solution is added, and the color development is inversely proportional to the concentration of urobilin in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of urobilin in the unknown samples can be determined.
Technical Specifications
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants |
| Detection Range | 1 ng/mL - 100 ng/mL |
| Sensitivity | < 0.5 ng/mL |
| Wavelength | 450 nm |
| Incubation Time | Approximately 2.5 hours |
Materials Provided
| Component | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 plate | 4°C |
| Urobilin Standard (1000 ng/mL) | 1 vial | -20°C |
| Biotinylated Urobilin | 1 vial | -20°C |
| Anti-Urobilin Antibody | 1 vial | -20°C |
| Streptavidin-HRP Conjugate | 1 vial | 4°C |
| Wash Buffer (20x Concentrate) | 1 bottle | 4°C |
| Substrate Solution (TMB) | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 | Room Temperature |
| User Manual | 1 | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Incubator capable of maintaining 37°C
Sample Collection and Storage
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Aspirate the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or store plasma in aliquots at -20°C or -80°C.
-
Urine: Aseptically collect a fresh urine sample. Centrifuge to remove any particulate matter. Assay immediately or store in aliquots at -20°C or -80°C. Protect from light.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. Assay the supernatant immediately or store in aliquots at -20°C or -80°C.
Reagent Preparation
-
Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water at a 1:20 ratio.
-
Urobilin Standard: Prepare a serial dilution of the Urobilin Standard (1000 ng/mL) to create standards with concentrations of 100, 50, 25, 12.5, 6.25, 3.12, and 1.56 ng/mL. Use the sample diluent provided in the kit for dilutions.
-
Biotinylated Urobilin Working Solution: Dilute the concentrated Biotinylated Urobilin with the provided diluent according to the instructions in the kit manual.
-
Anti-Urobilin Antibody Working Solution: Dilute the concentrated Anti-Urobilin Antibody with the provided diluent as per the kit manual.
-
Streptavidin-HRP Conjugate Working Solution: Dilute the concentrated Streptavidin-HRP Conjugate with the provided diluent according to the kit manual.
Experimental Protocol
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard or Sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of Biotinylated Urobilin working solution to each well.
-
Add 50 µL of Anti-Urobilin Antibody working solution to each well.
-
Cover the plate with a sealer and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels.
-
Add 100 µL of Streptavidin-HRP Conjugate working solution to each well.
-
Cover the plate with a new sealer and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 6.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against the concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of urobilin in the samples can be determined by interpolating the sample absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Table 1: Example Standard Curve Data
| Urobilin Conc. (ng/mL) | Mean Absorbance (450 nm) |
| 100 | 0.215 |
| 50 | 0.388 |
| 25 | 0.695 |
| 12.5 | 1.150 |
| 6.25 | 1.850 |
| 3.12 | 2.550 |
| 1.56 | 2.980 |
| 0 (Blank) | 3.450 |
Clinical Significance of Urobilin Levels
The normal range for urobilinogen in urine is typically between 0.2 to 1.0 mg/dL.[4] Urobilin levels measured by this ELISA kit can be correlated with these clinical ranges, although direct conversion may require further validation.
Table 2: Interpretation of Urobilin Levels in Urine
| Urobilin Level | Clinical Indication | Associated Conditions |
| Elevated | Increased bilirubin production or impaired hepatic re-uptake of urobilinogen. | Hemolytic anemia, transfusion reactions, large hematomas, hepatitis, cirrhosis.[5][6] |
| Normal | Normal heme metabolism and liver function. | Healthy individuals. |
| Low/Absent | Obstruction of bile flow to the intestine or severe liver dysfunction. | Biliary obstruction, severe cholestasis, broad-spectrum antibiotic use that alters gut flora.[6] |
Visual Representations
Caption: Urobilin Biosynthesis and Excretion Pathway.
Caption: Competitive ELISA Workflow for Urobilin Detection.
References
- 1. diamonddiagnostics.com [diamonddiagnostics.com]
- 2. Urobilinogen in Urine: Ranges, Tests, Causes, Treatment [medicinenet.com]
- 3. Urine Diagnostics - Products & Solutions | Analyticon® Biotechnologies GmbH [analyticon-diagnostics.com]
- 4. Bilirubin & Urobilinogen in Urine | Definition & Types - Lesson | Study.com [study.com]
- 5. massivebio.com [massivebio.com]
- 6. flebo.in [flebo.in]
Application Note: Preparation and Handling of Urobilin Hydrochloride Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urobilin (B239242) hydrochloride is a key metabolic byproduct of hemoglobin degradation and a significant tetrapyrrole bile pigment.[1][2] It is formed through the oxidation of urobilinogen (B88839) and is naturally excreted in urine and feces.[3][4] In analytical and clinical settings, urobilin serves as a biomarker and has been used to detect human waste contamination in water sources.[1][5] The accurate preparation of a urobilin hydrochloride reference standard is paramount for ensuring the reliability, reproducibility, and accuracy of experimental results in metabolic research, environmental analysis, and other biochemical applications.[6] This document provides a detailed protocol for the preparation, handling, and quality control of this compound reference standards.
Physicochemical Properties and Data
Accurate data is crucial for the preparation of standards. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 28925-89-5 | [1][3][7] |
| Molecular Formula | C₃₃H₄₂N₄O₆ • HCl | [1][2] |
| Molecular Weight | 627.17 g/mol | [5][6] |
| Appearance | Solid | [1] |
| Purity Specification | >95% (as a mixture of isomers) | [3][4] |
| Storage (Solid Powder) | -20°C for long-term (≥ 4 years); 2-8°C for short-term | [1][5][6] |
| Storage (In Solvent) | -80°C for up to 1 year | [5] |
| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. Protect from light. | [1][4] |
Safety and Handling Precautions
This compound must be handled with care in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Handling: Avoid creating dust and avoid inhalation.[7][8] Use the material in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin and eyes.[8]
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety information.[6][7]
Experimental Protocols
Required Materials and Equipment
-
Chemicals: this compound (solid, >95% purity), Methanol (B129727) (HPLC grade), Sodium Hydroxide (NaOH, analytical grade), Type I ultrapure water, Acetonitrile (HPLC grade), Formic Acid (HPLC grade).
-
Equipment: Analytical balance (4-decimal place), volumetric flasks (Class A), micropipettes, vortex mixer, ultrasonic bath, UV-Vis spectrophotometer, HPLC system with UV detector, pH meter, chemical fume hood.
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the gravimetric preparation of a primary stock solution.
-
Equilibration: Remove the this compound container from its storage location (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh approximately 10 mg of this compound powder onto weighing paper and transfer it into a 10 mL Class A volumetric flask. Record the exact weight.
-
Solubilization: this compound requires a basic environment for initial dissolution.[3][4]
-
Prepare a fresh 0.1 M NaOH solution.
-
Add approximately 5 mL of HPLC-grade methanol to the volumetric flask.
-
Add the 0.1 M NaOH solution dropwise (typically 50-100 µL) while swirling until the solid dissolves. The solution should become clear.
-
-
Dilution: Once the solid is fully dissolved, bring the flask to the 10 mL mark with HPLC-grade methanol.
-
Homogenization: Cap the flask and mix thoroughly by inverting it 15-20 times. Further homogenize using a vortex mixer for 30 seconds or an ultrasonic bath for 2-3 minutes.
-
Storage: Transfer the stock solution into amber glass vials, label clearly, and store at -80°C, protected from light.[4][5]
Protocol 2: Preparation of Working Standards
Working standards for calibration curves should be prepared fresh daily by diluting the primary stock solution.
-
Calculate Dilutions: Determine the concentration range needed for your assay.
-
Serial Dilution: Perform serial dilutions of the 1 mg/mL primary stock solution using an appropriate solvent (e.g., methanol or your mobile phase) to achieve the desired concentrations. Use Class A volumetric flasks and calibrated micropipettes for all dilutions.
Protocol 3: Quality Control (QC) of the Reference Standard
QC is essential to verify the integrity of the prepared standard.
A. Concentration Verification by UV-Vis Spectrophotometry
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Use the same solvent used for the final dilution of your standard as the blank.
-
Measurement:
-
Dilute a sample of the stock solution to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.2 and 1.0 AU).
-
Scan the sample across a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax. This value can be used to confirm the concentration of subsequent preparations based on the Beer-Lambert law (A = εbc), once the molar absorptivity (ε) is established for your specific solvent and pH conditions.
-
B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up the HPLC system with a suitable column (e.g., C18, 2.7 µm, 4.6 x 100 mm).
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution (Example):
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Injection: Inject a diluted sample of the reference standard.
-
Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the peak area of urobilin relative to the total peak area (% Area). The result should be consistent with the supplier's specification (>95%).
Visualizations
The following diagrams illustrate the workflow for preparing the reference standard and the metabolic context of urobilin.
Caption: Workflow for this compound Reference Standard Preparation and QC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | High Quality [frontierspecialtychemicals.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols for In Vitro Studies Using Urobilin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current in vitro applications of urobilin (B239242) hydrochloride, focusing on its interaction with albumin and its potential as an antioxidant and anti-inflammatory agent. Detailed protocols for relevant assays are provided to guide researchers in designing their experiments.
Introduction
Urobilin hydrochloride is a tetrapyrrole bile pigment that is a product of bilirubin (B190676) degradation.[1] It is formed by the oxidation of urobilinogen. While bilirubin has been extensively studied for its antioxidant and physiological roles, the specific functions of urobilin are less well-understood.[2][3] Recent in vitro studies have begun to shed light on its biochemical interactions and potential biological activities.
This document outlines protocols for studying the in vitro properties of this compound, specifically its binding to serum albumin and its potential antioxidant and anti-inflammatory effects.
This compound and Albumin Binding
Recent research has demonstrated that urobilin binds to albumin, which may have implications for its transport and physiological function.[2][3] This interaction can be studied in vitro using autofluorescence assays. When bound to albumin, urobilin exhibits enhanced fluorescence, providing a method for quantifying this interaction.[2][3]
Quantitative Data: Urobilin-Albumin Binding
| Parameter | Value | Method | Reference |
| Excitation Max | 490 nm | Autofluorescence Spectroscopy | [3] |
| Emission Max | ~520 nm | Autofluorescence Spectroscopy | [2] |
| Concentration Dependence | Fluorescence intensity increases with urobilin concentration (0.78 to 300 µM) | Autofluorescence Spectroscopy | [2][3] |
Experimental Protocol: Urobilin-Albumin Binding Autofluorescence Assay
This protocol is adapted from the methodology described in studies investigating the autofluorescent properties of urobilin when bound to albumin.[2][3]
Objective: To determine the binding of this compound to albumin by measuring the enhancement of fluorescence.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black fluorescence microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic buffer, as this compound is soluble in basic aqueous solutions).[4]
-
Prepare a stock solution of albumin (e.g., 100 µM BSA in PBS).
-
Prepare a series of dilutions of this compound in PBS to achieve final concentrations ranging from 0.78 to 300 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of albumin (e.g., 50 µM final concentration).
-
Add the different dilutions of this compound to the wells containing albumin.
-
Include control wells with this compound dilutions alone (without albumin) and albumin alone.
-
Bring the final volume in each well to 200 µL with PBS.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set at 490 nm and emission scanned from 510 to 700 nm to determine the peak, or measured at a fixed emission of 520 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence of this compound alone and albumin alone from the fluorescence of the corresponding mixture.
-
Plot the fluorescence intensity against the this compound concentration to determine the concentration-dependent binding.
-
Visualization: Urobilin-Albumin Binding Assay Workflow
Potential Antioxidant Activity of this compound
While direct, comprehensive studies on the antioxidant capacity of this compound are limited, its precursor, bilirubin, is a known antioxidant.[5] Related compounds, urolithins, also exhibit antioxidant properties in various in vitro assays.[6][7] The following protocols for common antioxidant assays can be adapted to investigate the potential antioxidant activity of this compound.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid).
-
Create serial dilutions of the this compound and the positive control.
-
Prepare a working solution of DPPH (e.g., 0.1 mM in methanol).
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the this compound dilutions or the positive control.
-
Add the DPPH solution to each well.
-
Include a control well with solvent and DPPH solution (no sample).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Potential Anti-Inflammatory Activity of this compound
The anti-inflammatory properties of this compound have not been extensively characterized. However, studies on bilirubin and urolithins suggest that they can modulate inflammatory pathways, such as the NF-κB and MAPK pathways.[5][8] The following in vitro assays can be used as a preliminary screen for the anti-inflammatory potential of this compound.
Experimental Protocol: Inhibition of Protein Denaturation Assay
Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate-Buffered Saline (PBS), pH 6.3
-
Diclofenac (B195802) sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and diclofenac sodium in a suitable solvent.
-
Create serial dilutions of the test and control compounds.
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
-
Assay Setup:
-
Mix a volume of the albumin solution with different concentrations of this compound or diclofenac sodium.
-
A control consists of the albumin solution and the solvent.
-
-
Incubation and Denaturation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5-10 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement:
-
Measure the turbidity (absorbance) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation.
-
Determine the IC50 value.
-
Visualization: Potential Modulation of Inflammatory Signaling
The following diagram illustrates a simplified overview of the NF-κB signaling pathway, a key regulator of inflammation. Based on studies of related compounds, urobilin could potentially influence this pathway, although direct evidence is currently lacking.
Summary and Future Directions
The provided protocols offer a foundation for the in vitro investigation of this compound. The urobilin-albumin binding assay is a well-defined application with clear, quantifiable outcomes. The antioxidant and anti-inflammatory assays are proposed based on the activities of related molecules and serve as a starting point for screening and characterization.
Future research should focus on:
-
Systematically evaluating the antioxidant and anti-inflammatory properties of this compound using a panel of in vitro assays.
-
Identifying the specific molecular targets and signaling pathways modulated by this compound in relevant cell-based models.
-
Investigating the functional consequences of urobilin-albumin binding in biological systems.
By employing these methodologies, researchers can further elucidate the in vitro functions of this compound and its potential roles in health and disease.
References
- 1. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 2. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Urobilin Hydrochloride Stability in Biological Samples
This technical support center provides guidance on the stability of urobilin (B239242) hydrochloride in biological samples for researchers, scientists, and drug development professionals. Due to the limited direct quantitative data on urobilin hydrochloride stability, this guide incorporates information on its precursor, urobilinogen (B88839), and the related compound, bilirubin (B190676), to provide a comprehensive overview of best practices for sample handling and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of urobilin and related compounds in biological samples.
| Question | Possible Causes | Troubleshooting Steps |
| Low or no detectable urobilin/urobilinogen in urine when levels are expected to be elevated. | 1. Sample Degradation: Urobilinogen is highly unstable and rapidly oxidizes to urobilin upon exposure to air and light at room temperature.[1] 2. Improper Storage: Samples were not refrigerated or frozen shortly after collection. 3. Incorrect Sample Timing: A random urine sample might not reflect the peak excretion of urobilinogen. | 1. Optimize Collection and Handling: Use a fresh, 2-hour urine sample, keep it cool, and protect it from light.[1] For 24-hour collections, the container must be kept refrigerated and protected from light throughout the collection period.[2] 2. Immediate Analysis: Analyze samples as soon as possible after collection. If analysis is delayed, store the sample at 2-8°C for no longer than 24 hours.[1] For longer storage, freezing at -20°C or -80°C is recommended. 3. Standardize Collection Time: For comparative studies, consider collecting samples at a consistent time, such as 2 to 3 hours postprandial (after a noon meal), which is often when urobilinogen excretion is highest.[1] |
| High variability in urobilin/urobilinogen measurements between replicates of the same sample. | 1. Incomplete Oxidation/Reduction: In methods that require conversion of urobilinogen to urobilin or vice versa, the reaction may be incomplete. 2. Precipitation of Pigments: In certain assays, pigments may precipitate out of solution, leading to inaccurate readings. 3. Interfering Substances: The presence of other colored compounds or substances that react with the assay reagents can cause variability. | 1. Ensure Complete Reaction: Follow the protocol precisely for the addition and incubation time of oxidizing or reducing agents. 2. Prevent Precipitation: Some protocols recommend extraction with solvents like dimethylsulfoxide (DMSO) to prevent protein and pigment precipitation.[3] 3. Sample Cleanup: Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis. |
| Unexpectedly high urobilin/urobilinogen readings. | 1. Sample Contamination: Fecal contamination of a urine sample can introduce high levels of urobilinogen. 2. Bacterial Growth: Bacterial contamination and growth in the sample, especially at room temperature, can alter urobilinogen levels. 3. Medication Interference: Certain drugs can interfere with the assay, leading to false positives.[1] | 1. Proper Sample Collection: Ensure proper clean-catch urine collection techniques are used to avoid contamination. 2. Prompt Analysis/Preservation: Analyze fresh samples promptly or add a preservative if bacterial contamination is a concern and analysis is delayed. 3. Review Patient Medication: Check the patient's medication history for any known interferences with the chosen analytical method. |
| Discoloration of the sample upon storage. | 1. Oxidation: Urobilinogen (colorless) oxidizes to urobilin (yellow-orange), which can further degrade to other colored compounds. 2. pH Changes: Changes in sample pH during storage can affect the stability and color of various pigments. | 1. Protect from Light and Air: Store samples in tightly capped, amber-colored tubes to minimize exposure to light and oxygen. 2. Control pH: If feasible for the intended analysis, buffer the sample to a neutral or slightly acidic pH to improve stability. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of this compound instability in biological samples? A1: The primary cause of instability is the oxidation of its precursor, urobilinogen, to urobilin upon exposure to light and air at room temperature. Urobilin itself can also be subject to further degradation.
-
Q2: How should I store urine samples for urobilin analysis? A2: For short-term storage (up to 24 hours), refrigerate the sample at 2-8°C and protect it from light.[1] For long-term storage, freezing at -20°C is a good method for preservation, and -80°C is often recommended for the long-term stability of many biological analytes.
-
Q3: Is it necessary to use a preservative for urine samples? A3: If there is a delay in analysis and a risk of bacterial growth, a preservative may be considered. However, it is crucial to ensure the preservative does not interfere with the analytical method. For instance, formalin can cause false-negative results in some urobilinogen assays.[1]
-
Q4: How do freeze-thaw cycles affect this compound stability? A4: While specific data for this compound is limited, repeated freeze-thaw cycles can be detrimental to the stability of many biological molecules. It is best practice to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the entire sample.
-
Q5: Does the pH of the sample affect this compound stability? A5: The stability of urobilin and related pigments can be pH-dependent. Generally, extreme pH values should be avoided. Maintaining a pH closer to physiological levels is often recommended for better stability.
Data Presentation: Stability of Urobilinogen and Bilirubin in Biological Samples
The following tables summarize the stability of urobilinogen and bilirubin, which can serve as indicators for the stability of this compound.
Table 1: Stability of Urobilinogen in Biological Samples
| Biological Matrix | Storage Condition | Duration | Analyte Stability | Reference |
| Urine | Room Temperature (with light exposure) | > 30 minutes | Urobilinogen oxidizes to urobilin, leading to decreased levels. | [1] |
| Urine | 2-8°C (protected from light) | Up to 24 hours | Stable. | [1] |
| Feces | -20°C | At least 17 days | Good preservation. |
Table 2: Stability of Bilirubin in Serum/Plasma
| Storage Condition | Duration | Analyte Stability (Total Bilirubin) | Reference |
| 3°C (protected from light) | Up to 24 hours | Stable. | [4] |
| 22°C (protected from light) | Up to 24 hours | Stable. | [4] |
| 22°C (exposed to artificial light, normal bilirubin levels) | 24 hours | Significant decrease. | [4] |
| 22°C (exposed to artificial light, elevated bilirubin levels) | Up to 24 hours | Stable. | [4] |
| -20°C | Up to 3 months | Stable. | |
| Repeated Freeze-Thaw Cycles (up to 10) | - | Significant decrease. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Urobilinogen Stability
This protocol is adapted from methods used for the quantification of urobilinogen and can be used to assess its stability over time under different storage conditions.
1. Sample Preparation and Storage:
-
Collect fresh urine or prepare fecal homogenates.
-
Divide the samples into aliquots for baseline measurement (Time 0) and for storage under various conditions (e.g., room temperature with/without light, 4°C, -20°C, -80°C).
-
For each storage condition, prepare multiple aliquots to be analyzed at different time points (e.g., 2h, 4h, 8h, 24h, 1 week, 1 month).
2. Analytical Procedure (based on Ehrlich's Reagent):
-
At each time point, take a stored aliquot and an equal volume of a control sample.
-
To 5 mL of the urine sample, add 0.5 mL of Ehrlich's reagent (containing p-dimethylaminobenzaldehyde).[1]
-
In a parallel blank tube, add 0.5 mL of concentrated HCl to 5 mL of the same urine sample.[1]
-
Allow the reaction to proceed for 5 minutes at room temperature.[1]
-
Measure the absorbance of the red color that develops in the test sample at the appropriate wavelength (typically around 560-570 nm) using a spectrophotometer, using the blank for zeroing the instrument.
-
The concentration of urobilinogen is proportional to the absorbance.
3. Data Analysis:
-
Calculate the percentage of urobilinogen remaining at each time point relative to the Time 0 measurement.
-
Plot the percentage of remaining urobilinogen against time for each storage condition to determine the degradation rate.
Protocol 2: HPLC-Based Stability Assessment of Urobilin
A stability-indicating HPLC method is crucial for accurately determining the concentration of the parent analyte in the presence of its degradation products.
1. Sample Preparation and Stress Degradation:
-
Prepare solutions of this compound in a relevant biological matrix simulant or in a simple buffer.
-
Expose the solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability chamber).
-
Prepare unstressed control samples and store them under conditions that ensure stability (e.g., -80°C, protected from light).
2. HPLC Method Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for urobilin (around 450-490 nm).
-
Method Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good separation between the urobilin peak and any degradation product peaks.
3. Validation of the Stability-Indicating Method:
-
Specificity: Demonstrate that the method can resolve the urobilin peak from all degradation product peaks. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.
-
Linearity, Accuracy, and Precision: Validate these parameters according to standard guidelines (e.g., ICH).
4. Analysis of Stability Samples:
-
Analyze the stressed and control samples using the validated HPLC method.
-
Calculate the percentage of urobilin remaining and the percentage of degradation products formed at each time point and under each stress condition.
Mandatory Visualizations
Caption: Troubleshooting flowchart for unexpected urobilin/urobilinogen analytical results.
Caption: General workflow for assessing the stability of this compound in biological samples.
References
preventing urobilin hydrochloride degradation during storage
Welcome to the Technical Support Center for urobilin (B239242) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is urobilin hydrochloride and why is it prone to degradation?
A1: this compound is a yellow, linear tetrapyrrole compound that is a metabolic byproduct of heme catabolism. Its chemical structure, rich in conjugated double bonds, makes it susceptible to degradation through several pathways, primarily oxidation and photodegradation. Exposure to light, oxygen, and certain pH conditions can lead to a loss of structural integrity and analytical accuracy.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound are:
-
Light Exposure: The molecule is highly photosensitive and can undergo photochemical reactions upon exposure to UV and visible light.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the tetrapyrrole backbone.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: this compound is more stable in neutral to slightly acidic conditions. It is soluble in basic aqueous solutions (pH > 9 for initial dissolution) and remains soluble down to a pH of 7.[1] However, alkaline conditions can accelerate its decomposition by aeration.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store as a solid at -20°C or below for long-term storage (≥ 4 years).[3] For short-term storage, 0-5°C is also acceptable.[4]
-
Light: Protect from light at all times by using amber-colored or opaque vials.
-
Atmosphere: For maximum stability, especially for solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.
Q4: I have prepared a stock solution of this compound. How should I store it?
A4: Stock solutions are also susceptible to degradation. For optimal stability:
-
Solvent: Prepare solutions in a slightly basic solvent initially for dissolution and then buffer to a neutral pH if the experiment allows.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to light and air.
-
Light Protection: Always store solution vials in the dark, for example, by wrapping them in aluminum foil or placing them in a light-blocking container.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: My this compound solution has changed color or appears to have lost its characteristic yellow hue.
-
Possible Cause: This is a strong indicator of degradation, likely due to oxidation or photodegradation.
-
Solution:
-
Discard the solution, as its integrity is compromised.
-
Prepare a fresh solution using a new aliquot of the solid compound.
-
Review your handling procedures to ensure adequate protection from light and oxygen. Use opaque or amber vials and consider purging the vial with an inert gas before sealing.
-
Problem 2: I am observing inconsistent results in my experiments (e.g., variable absorbance readings, loss of biological activity).
-
Possible Cause: Inconsistent results are often a symptom of compound degradation during the experiment. The active concentration of your this compound may be decreasing over the course of your assay.
-
Solution:
-
Minimize Light Exposure During Experiment: If possible, perform experimental steps in a dimly lit room or use light-blocking covers for plates and tubes.
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution.
-
Incorporate Controls: Include a stability control in your experimental design. This could involve measuring the absorbance of a this compound solution at the beginning and end of your experiment to quantify any degradation.
-
Consider Antioxidants: For certain applications, the inclusion of antioxidants in your buffer system may help to mitigate oxidative degradation. However, compatibility with your specific assay must be validated.
-
Problem 3: The purity of my this compound, as assessed by HPLC, is lower than expected.
-
Possible Cause: The compound may have degraded during storage or sample preparation for HPLC analysis.
-
Solution:
-
Verify Storage Conditions: Ensure that the solid compound and any stock solutions have been stored according to the recommendations (frozen, protected from light).
-
Optimize Sample Preparation: Prepare samples for HPLC analysis in amber autosampler vials. If the analysis is not immediate, store the vials in the autosampler at a refrigerated temperature (e.g., 4°C).
-
Review Mobile Phase: Ensure the pH of the mobile phase is compatible with the stability of this compound.
-
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and intended to highlight the impact of different stressors. Actual degradation rates may vary based on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound Solution (pH 7.4, Stored in the Dark)
| Storage Temperature (°C) | Purity (%) after 24 hours | Purity (%) after 7 days |
| 4 | 99.5 | 98.0 |
| 25 (Room Temperature) | 95.0 | 85.0 |
| 37 | 88.0 | 70.0 |
Table 2: Effect of Light Exposure on the Stability of this compound Solution (pH 7.4, Stored at 4°C)
| Light Condition | Purity (%) after 8 hours |
| Stored in Dark | 99.8 |
| Exposed to Ambient Lab Light | 90.0 |
| Exposed to Direct Sunlight | < 50.0 |
Table 3: Effect of pH on the Stability of this compound Solution (Stored at 4°C in the Dark)
| pH of Solution | Purity (%) after 24 hours |
| 5.0 | 99.0 |
| 7.4 | 99.5 |
| 9.0 | 96.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724) and methanol
-
Phosphate buffer
-
Amber vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, protecting it from light.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Incubate the solid this compound at an elevated temperature (e.g., 70°C) for a specified time, then dissolve for analysis.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate all degradation products. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of urobilin (approximately 450 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
Prepare all samples in amber vials.
3. Validation of the Method:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Peak purity analysis of the this compound peak under all stress conditions should be performed using a photodiode array (PDA) detector to confirm that the peak is free from co-eluting impurities.
Visualizations
Caption: Metabolic and Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Degradation.
Caption: Experimental Workflow for Forced Degradation Study.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Degradations of urobilin and stercobilin during activated sludge treatment of night soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidation products of crude mesobilirubinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | High Quality [frontierspecialtychemicals.com]
troubleshooting urobilin hydrochloride quantification variability
Welcome to the Technical Support Center for Urobilin (B239242) Hydrochloride Quantification. This guide provides troubleshooting tips and detailed protocols to help researchers, scientists, and drug development professionals address variability in their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard curve is inconsistent or has a low correlation coefficient (R²). What should I do?
A1: An unreliable standard curve is a primary source of quantification variability. Here are the common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards can lead to a non-linear curve.
-
Solution: Calibrate your pipettes regularly. Use fresh, properly sized tips for each standard dilution. Ensure there are no air bubbles when aspirating or dispensing liquids.
-
-
Improper Standard Preparation/Storage: Urobilin hydrochloride is sensitive to light and temperature, which can cause degradation.[1][2][3]
-
Contamination: Contamination of buffers, solvents, or the standards themselves can interfere with the assay.
-
Incorrect Dilution Series: A poorly planned dilution series may not adequately cover the expected sample concentration range.
-
Solution: Ensure your dilution series is linear and brackets the expected concentration of your unknown samples. Perform serial dilutions carefully.
-
Q2: I'm seeing high variability between my sample replicates. What's causing this?
A2: Poor reproducibility between replicates often points to issues in sample handling or the experimental procedure.
-
Sample Inhomogeneity: This is particularly common with fecal samples.[6]
-
Solution: Thoroughly homogenize the entire sample (e.g., stool) before taking an aliquot for analysis.[6]
-
-
Inconsistent Sample Preparation: Variations in extraction efficiency or reaction time can cause significant differences.
-
Solution: Standardize every step of your sample preparation protocol. Use a vortex or shaker for consistent mixing and a calibrated timer for all incubation steps.
-
-
Matrix Effects: Components in the biological sample (e.g., proteins, lipids, other pigments in urine, bile, or feces) can interfere with the assay, causing signal suppression or enhancement.[7][8][9][10]
-
Solution: Perform a matrix effect validation study by spiking a known amount of urobilin into a blank matrix and comparing the result to the same concentration in a clean solvent. If matrix effects are significant, optimize the sample cleanup procedure (e.g., solid-phase extraction, protein precipitation) or use a matrix-matched standard curve.[7][9]
-
Q3: My urobilin/urobilinogen (B88839) readings are unexpectedly low or absent.
A3: This can be due to analyte degradation or issues with the assay chemistry.
-
Oxidation of Urobilinogen: Urobilinogen is easily oxidized to urobilin, and further degradation can occur.[11][12][13] Most quantification methods require the conversion of all urobilinogen to urobilin for accurate measurement.[11][12][13]
-
Solution: Ensure complete oxidation of urobilinogen to urobilin, often accomplished by adding an oxidizing agent like iodine, before measurement.[6][11] Protect samples from light and air exposure.[3] Storing samples at -20°C or extracting them with dimethylsulfoxide (DMSO) prior to storage can help preserve the analyte.[14]
-
-
Incomplete Reaction: The chromogenic or fluorogenic reaction may not have gone to completion.
-
Solution: Verify that the pH of the reaction is optimal. Ensure reagents, like Ehrlich's reagent or zinc acetate (B1210297), are fresh and properly prepared.[11] Allow sufficient time for the reaction to complete as specified in your protocol.
-
-
Sample pH: The fluorescence of the urobilin-zinc complex is pH-dependent.[11]
-
Solution: Ensure the final reaction mixture has the correct pH to achieve maximum fluorescence.[11]
-
Q4: My readings are unexpectedly high. What could be the cause?
A4: Elevated readings can stem from interfering substances or procedural errors.
-
Interfering Substances: Other compounds in the sample may react with the assay reagents or have similar spectral properties. For example, bilirubin (B190676), porphobilinogen, or certain drugs can interfere with some methods.[15][16]
-
Solution: Review the literature for substances known to interfere with your specific assay. A more specific method, like HPLC, may be necessary to separate urobilin from interfering compounds. A preliminary sample clearing step may also be required, especially for samples with high bilirubin content.[11]
-
-
Precipitate Formation: Paraproteins or other substances in the sample can sometimes form a precipitate upon reagent addition, causing turbidity that leads to falsely elevated spectrophotometric readings.[17]
-
Solution: Centrifuge samples after the reaction and before reading the absorbance to pellet any precipitate. Visually inspect the reaction mixture for turbidity.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Standard Curve | Pipetting errors, improper standard storage, contamination. | Calibrate pipettes, prepare fresh standards, use high-purity reagents. |
| High Replicate Variability | Sample inhomogeneity, inconsistent sample prep, matrix effects. | Homogenize samples thoroughly, standardize protocols, validate for matrix effects. |
| Low/Absent Readings | Analyte degradation (oxidation), incomplete reaction. | Ensure complete oxidation of urobilinogen, check reagent quality and reaction time. |
| High Readings | Interfering substances, precipitate formation. | Use a more specific method (HPLC), centrifuge samples before reading. |
Experimental Protocols & Methodologies
Protocol 1: Spectrophotometric Quantification of Urobilinogen (Zinc Complex Method)
This method is based on the extraction of urobilinogen, its oxidation to urobilin, and the measurement of the resulting zinc-urobilin complex.[6][14]
1. Reagents:
-
Dimethylsulfoxide (DMSO)
-
Iodine solution (e.g., Lugol's solution)
-
Saturated solution of zinc acetate in ethanol
2. Sample Preparation (Feces):
-
Weigh approximately 350-500 mg of a well-mixed stool sample.[6]
-
Add a known volume of DMSO to extract urobilinogen and prevent protein precipitation.[6][14] Vortex thoroughly.
-
Centrifuge to pellet solid debris. Collect the supernatant for analysis.
3. Procedure:
-
To the DMSO extract (supernatant), add a small amount of iodine solution to oxidize all urobilinogen to urobilin. Mix gently.
-
Add the ethanolic zinc acetate solution to develop the characteristic green fluorescence of the zinc-urobilin complex.[11]
-
Measure the absorbance at the characteristic maximum wavelength (around 513 nm) or the fluorescence.[6][15]
-
Quantify the concentration using a standard curve prepared with pure this compound.
4. Performance Characteristics:
-
Linearity: The method is reported to be linear in the range of 1 to 35 µmol/L for spectrophotometry.[14]
-
Precision: Within-day and day-to-day coefficients of variation range from 1.6% to 9.2%.[14]
-
Recovery: Varies from 82.2% to 93.8%.[14]
Protocol 2: HPLC Method Validation Parameters
For higher specificity, an HPLC method is recommended. A typical validation process according to ICH guidelines would assess the following parameters.[18][19]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis, no co-elution with known interferences. |
| Linearity | Ability to obtain test results directly proportional to the concentration of the analyte. | R² ≥ 0.998 |
| Accuracy | Closeness of test results to the true value. | % Recovery typically between 98.0% and 102.0%.[20] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, etc. |
Visual Guides: Workflows and Pathways
Hemoglobin to Urobilin Pathway
The following diagram illustrates the metabolic pathway from heme degradation to the formation of urobilin. Urobilinogen is the direct precursor that is quantified.[2][21][22][23]
Caption: Metabolic pathway of heme degradation to urobilin.
General Troubleshooting Workflow
Use this workflow to systematically diagnose and resolve variability in your urobilin quantification experiments.
Caption: Systematic workflow for troubleshooting quantification issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. labpedia.net [labpedia.net]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. d.docksci.com [d.docksci.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Matrix Effect of Urine Quality Control Materials in Urine Chemistry Tests [jlmqa.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. STUDIES ON UROBILIN PHYSIOLOGY AND PATHOLOGY : I. THE QUANTITATIVE DETERMINATION OF UROBILIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary urobilinogen determined by a mercuric chloride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Artifactual hyperbilirubinemia due to paraprotein interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. journalcsij.com [journalcsij.com]
- 21. This compound - Echelon Biosciences [echelon-inc.com]
- 22. This compound | High Quality [frontierspecialtychemicals.com]
- 23. amsbio.com [amsbio.com]
optimizing urobilin hydrochloride fluorescence signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal intensity of urobilin (B239242) hydrochloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during urobilin hydrochloride fluorescence experiments.
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing any fluorescence signal, or the signal is much weaker than expected. What are the possible causes and solutions?
A: A weak or absent fluorescence signal can stem from several factors, from instrument settings to sample composition. Follow these troubleshooting steps:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for urobilin. Optimal wavelengths can vary depending on the sample matrix.
-
Enhance Fluorescence with Zinc Ions: Urobilin itself has very weak fluorescence. The addition of zinc ions (e.g., from zinc acetate) is known to significantly enhance the fluorescence signal by forming a fluorescent complex with urobilin.[1][2][3]
-
Check for Protein Binding: The fluorescence of urobilin can be intensified when it binds to proteins like albumin.[4] If your experiment involves a biological matrix, the presence of albumin could be crucial for a strong signal.
-
Optimize Solvent Conditions: The choice of solvent can dramatically impact fluorescence intensity. Aliphatic alcohols, such as 1-hexanol, have been shown to enhance urobilin fluorescence compared to aqueous media.[5][6] This is partly due to the disaggregation of non-fluorescent urobilin aggregates.[5][6]
-
Review Urobilin Concentration: While higher concentrations might seem to promise a stronger signal, urobilin can form H-aggregates at higher concentrations (e.g., in the micromolar range in aqueous solutions), which can lead to fluorescence quenching.[5][7] Diluting the sample might paradoxically increase the signal by favoring the monomeric or dimeric, more fluorescent forms.[7]
-
Assess for Quenchers: Certain substances can quench urobilin fluorescence. For instance, mercuric ions have been shown to largely quench the fluorescence.[1] Review your sample preparation to ensure no known quenchers are present.
Issue 2: High Background Fluorescence
Q: My readings show high background fluorescence, making it difficult to distinguish the specific urobilin signal. How can I reduce the background?
A: High background can obscure your signal. Consider the following remedies:
-
Solvent and Buffer Purity: Use high-purity, spectroscopy-grade solvents to minimize fluorescent impurities.
-
Blank Subtraction: Always measure the fluorescence of a blank sample (containing everything except this compound) and subtract this from your experimental readings. An acidified sample can also serve as a blank for fluorescent measurements as acidification abolishes the fluorescence.[8]
-
Optimize Slit Widths: Adjust the excitation and emission slit widths on your spectrofluorometer. Narrower slits can reduce background but may also decrease your signal. Find a balance that maximizes the signal-to-noise ratio.
-
Sample Matrix Effects: If working with complex samples like fecal extracts, other compounds may fluoresce. Consider sample purification steps or using synchronous fluorescence techniques to improve selectivity.[1]
Issue 3: Inconsistent or Unstable Readings
Q: The fluorescence readings from my samples are fluctuating and not reproducible. What could be causing this instability?
A: Instability in fluorescence readings can be frustrating. Here are common causes and their solutions:
-
Photobleaching: Urobilin, like many fluorophores, can be susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to the excitation light. Reduce the exposure time, decrease the excitation light intensity, or use fresh samples for each reading.
-
Temperature Effects: Temperature can influence fluorescence intensity; higher temperatures can lead to thermal quenching.[7] Ensure all your samples and standards are at the same temperature during measurement.
-
Aggregation Dynamics: Urobilin can exist in different aggregation states (monomers, dimers, higher-order aggregates) in solution, each with different fluorescent properties.[5][7][9] The equilibrium between these states can be sensitive to concentration, solvent, and temperature, leading to variable readings. Ensure consistent sample preparation conditions.
-
pH Sensitivity: The fluorescence of urobilin can be pH-dependent.[5] Ensure your samples are well-buffered to a consistent pH to avoid fluctuations in the signal due to minor pH shifts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence?
A1: The optimal wavelengths can depend on the environment. When bound to albumin, urobilin shows a peak excitation at approximately 490 nm with an emission wavelength of 520 nm.[4] In the presence of zinc ions in an ethanolic solution, excitation around 468 nm has been used with emission collected above 500 nm.[2] It is always recommended to perform an initial scan to determine the optimal excitation and emission maxima for your specific experimental conditions.
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of urobilin and its metal complexes can be influenced by the pH of the medium.[5] It is crucial to control and maintain a constant pH in your experiments to ensure the reproducibility of your results. The optimal pH should be determined empirically for your specific assay conditions.
Q3: Can I measure urobilin fluorescence in an aqueous solution?
A3: While it is possible, urobilin has very weak fluorescence in aqueous media, partly due to the formation of higher-order H-aggregates that quench fluorescence.[5][7] The signal is significantly enhanced in organic solvents like ethanol (B145695) or 1-hexanol, or in the presence of zinc ions or albumin.[2][4][5][6]
Q4: What is the role of albumin in urobilin fluorescence?
A4: Urobilin exhibits enhanced fluorescence when it binds to albumin.[4] This is a phenomenon also observed with similar molecules like bilirubin. The protein binding likely restricts the molecular motion of urobilin, reducing non-radiative decay pathways and thus increasing fluorescence quantum yield.
Q5: How does the concentration of this compound affect its fluorescence signal?
A5: The relationship between urobilin concentration and fluorescence intensity is not always linear. At very low concentrations, the signal will increase with concentration. However, as the concentration increases (e.g., into the micromolar range in aqueous solutions), urobilin can form aggregates, which leads to a decrease in fluorescence intensity, a phenomenon known as self-quenching.[7][10] It is important to work within a concentration range where the fluorescence signal is linearly proportional to the concentration.
Data Summary Tables
Table 1: Recommended Wavelengths for this compound Fluorescence
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Bound to Albumin | 490 | 520 | [4] |
| Zinc Complex in Ethanol | ~468 | >500 | [2] |
| Aqueous Solution (Aggregates) | 480 | 500 | [7] |
| Aqueous Solution (Monomer) | 525 | 540 | [9] |
Table 2: Factors Influencing this compound Fluorescence Intensity
| Factor | Effect on Signal Intensity | Notes | References |
| Zinc Ions | Strong Enhancement | Forms a highly fluorescent complex with urobilin. | [1][2][3] |
| Albumin | Enhancement | Binding to albumin increases fluorescence. | [4] |
| Solvent | Variable | Aliphatic alcohols (e.g., 1-hexanol) enhance fluorescence compared to aqueous solutions. | [5][6] |
| Concentration | Non-linear | High concentrations in aqueous media can lead to aggregation and quenching. | [7] |
| pH | Dependent | Fluorescence intensity is sensitive to pH changes. | [5] |
| Temperature | Inverse Relationship | Higher temperatures can cause thermal quenching. | [7] |
| Quenchers | Decrease | Mercuric ions are known to quench fluorescence. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, dimethyl sulfoxide, or a buffered aqueous solution).
-
If enhancement is desired, add a solution of zinc acetate. A common method involves preparing a stock solution of urobilin in ethanol and then adding zinc acetate.[2]
-
If working with biological samples, ensure they are appropriately diluted and centrifuged to remove any particulate matter.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission wavelengths. If the optimal wavelengths for your conditions are unknown, perform excitation and emission scans to determine the maxima.
-
-
Measurement:
-
Measure the fluorescence of a blank sample (solvent and any reagents without urobilin).
-
Measure the fluorescence of your this compound samples.
-
Ensure that the readings are within the linear range of the detector. If the signal is too high, dilute the sample.
-
-
Data Analysis:
-
Subtract the blank reading from the sample readings.
-
If a standard curve is required, prepare a series of known concentrations of this compound and measure their fluorescence to generate the curve.
-
Visualizations
Caption: Workflow for urobilin fluorescence measurement.
Caption: Factors that enhance or reduce urobilin fluorescence.
References
- 1. A spectrometric study of the fluorescence detection of fecal urobilinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitive detection of waste products in water using fluorescence emission cavity-enhanced spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photophysics of faecal pigments stercobilin and urobilin in aliphatic alcohols: introduction of a sensitive method for their detection using solvent phase extraction and fluorometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d.docksci.com [d.docksci.com]
- 9. Fluorescence of Stercobilin, Urobilin and Their Metal Complexes: A Photophysical Studies Towards Their Sensitive Detection | Indian Institute of Technology Madras [iitm.ac.in]
- 10. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
urobilin hydrochloride assay interference from other bile pigments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the urobilin (B239242) hydrochloride assay. The information focuses on mitigating interference from other bile pigments, such as bilirubin (B190676) and biliverdin (B22007).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the urobilin hydrochloride assay?
A1: The most common and specific methods for the quantitative determination of urobilin involve the measurement of a zinc-urobilin complex. In this assay, urobilinogen (B88839), the precursor to urobilin, is first oxidized to urobilin. The resulting urobilin then reacts with a zinc salt (e.g., zinc acetate) to form a fluorescent zinc-urobilin complex. The concentration of urobilin can then be determined either by spectrophotometry, measuring the absorbance of the colored complex, or by fluorometry, measuring the intensity of the fluorescence. The high specificity of this method is due to the characteristic absorption and fluorescence spectra of the zinc-urobilin complex[1].
Q2: What are the main sources of interference in the this compound assay?
A2: The primary sources of interference are other bile pigments, mainly bilirubin and biliverdin, which are structurally related to urobilin. These pigments can interfere through spectral overlap in spectrophotometric measurements or by their own intrinsic fluorescence in fluorometric assays[2][3]. Additionally, other substances that can react with the reagents or have overlapping spectral properties may also cause interference.
Q3: How do bilirubin and biliverdin interfere with the assay?
A3:
-
Bilirubin: Bilirubin can interfere in several ways. In spectrophotometric assays, the broad absorbance spectrum of bilirubin can overlap with that of the zinc-urobilin complex, leading to falsely elevated readings. In fluorometric assays, bilirubin, particularly when bound to albumin, exhibits autofluorescence, which can contribute to the measured signal and result in inaccurate quantification of urobilin[3][4].
-
Biliverdin: While less fluorescent than bilirubin, biliverdin also has a distinct absorption spectrum that can overlap with the urobilin signal in spectrophotometric measurements, potentially causing interference[2].
Q4: Can I use a simple colorimetric method like Ehrlich's reagent for urobilin measurement?
A4: Ehrlich's reagent is primarily used for the determination of urobilinogen. While urobilinogen is the precursor to urobilin, the Ehrlich's reagent method is known to be less specific. Other substances, such as porphobilinogen, can produce a similar color reaction, leading to inaccurate results. For quantitative and specific measurement of urobilin, the zinc complex method is preferred[1].
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings in Spectrophotometric Assay
| Potential Cause | Recommended Solution |
| Spectral overlap from bilirubin. | 1. Sample Pre-treatment: Before analysis, remove bilirubin from the sample. A common method is to precipitate bilirubin using a barium chloride solution, followed by filtration. 2. Blank Correction: Use a sample blank that contains all the components of the reaction mixture except the zinc reagent to subtract the background absorbance from bilirubin. |
| Spectral overlap from biliverdin. | 1. Derivative Spectrophotometry: This technique can help to resolve overlapping spectral bands and allow for the quantification of individual components in a mixture. 2. Chromatographic Separation: For complex samples, consider using a chromatographic method like HPLC to separate the bile pigments before quantification. |
| Precipitation in the sample. | 1. Use of Dimethyl Sulfoxide (DMSO): Extracting the sample with DMSO can help to prevent the precipitation of proteins and other components that may interfere with the assay[1]. 2. Centrifugation: Centrifuge the sample after the reaction and before measurement to pellet any precipitate. |
Issue 2: High Background Signal in Fluorometric Assay
| Potential Cause | Recommended Solution |
| Autofluorescence from bilirubin-albumin complexes. | 1. Optimize Excitation/Emission Wavelengths: Urobilin-zinc complex and bilirubin-albumin complex have different fluorescence spectra. For the urobilin-zinc complex, use an excitation wavelength around 490 nm and measure emission around 520 nm to minimize the contribution from bilirubin, which has a primary excitation peak at a lower wavelength[3]. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the urobilin concentration remains within the linear range of the assay. |
| Interference from other fluorescent compounds in the sample matrix. | 1. Blank Subtraction: Prepare a sample blank that has not undergone the final step to form the fluorescent complex to measure and subtract the background fluorescence. 2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering compounds before the assay. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Urobilin using the Zinc Complex Method
This protocol is adapted from a method for urobilinogen determination, where urobilinogen is first oxidized to urobilin[1].
1. Sample Preparation:
- If the sample is urine, use a fresh sample to prevent the degradation of urobilinogen.
- To remove interfering proteins, extract the sample with dimethylsulfoxide (DMSO)[1]. Mix one volume of the sample with four volumes of DMSO. Centrifuge to pellet any precipitate.
2. Oxidation of Urobilinogen to Urobilin:
- To the supernatant from the previous step, add a fresh solution of iodine in ethanol (B145695) (0.05% w/v) to oxidize any urobilinogen to urobilin. A slight excess of iodine is needed, indicated by a faint yellow color.
3. Formation of Zinc-Urobilin Complex:
- Add an equal volume of a saturated solution of zinc acetate (B1210297) in ethanol to the sample.
- Mix well and allow the reaction to proceed for 5-10 minutes at room temperature, protected from light.
4. Spectrophotometric Measurement:
- Measure the absorbance of the solution at the wavelength of maximum absorbance for the zinc-urobilin complex (around 510-520 nm).
- Prepare a calibration curve using a standard solution of this compound.
Protocol 2: Removal of Bilirubin Interference by Precipitation
1. Sample Preparation:
- To a 10 mL aliquot of the urine sample, add 2.5 mL of a 10% (w/v) barium chloride solution.
- Mix thoroughly and allow it to stand for 5 minutes.
2. Filtration:
- Filter the mixture through a Whatman No. 1 filter paper. The filtrate contains urobilin, while the precipitated barium salts will have adsorbed the bilirubin.
3. Urobilin Assay:
- Proceed with the urobilin assay using the filtrate as the sample, following Protocol 1.
Quantitative Data Summary
| Parameter | Spectrophotometric Method | Fluorometric Method | Reference |
| Linear Range | 1 to 35 µmol/L | 0.5 to 17.5 µmol/L | [1] |
| Limit of Detection | ~0.5 µmol/L | ~0.25 µmol/L | [1] |
| Recovery | 82.2 to 93.8% | 82.2 to 93.8% | [1] |
Visualizations
Signaling Pathway of Bile Pigment Metabolism
References
- 1. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving urobilin hydrochloride extraction efficiency from complex matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to improve the efficiency of urobilin (B239242) hydrochloride extraction from complex matrices such as urine, feces, and serum.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of urobilin hydrochloride? A1: this compound is soluble in basic aqueous solutions, requiring an initial pH greater than 9 for dissolution.[1][2] Once in solution, it remains soluble down to a pH of 7.[1][2] It is also soluble in methanol (B129727) and ethanol (B145695), particularly if the solvent is made slightly basic.[1][2] It is soluble in 1 M NaOH.[3][4]
Q2: What is the stability and recommended storage for this compound? A2: this compound is stable for at least four years when stored at -20°C as a solid.[3] As a powder, it can be stored at -20°C for up to three years.[5][6] In solvent, it should be stored at -80°C for up to one year or -20°C for one month.[5][6] For shipping, it is stable at ambient temperatures for a few days.[6]
Q3: Why is urobilin a challenging analyte in complex matrices? A3: Urobilin is a final byproduct of hemoglobin degradation and is naturally present in urine and feces.[3][5][7] Its presence in high abundance in matrices like urine can interfere with certain analytical assays, such as the bicinchoninic acid (BCA) protein assay.[1][2] Furthermore, its structural similarity to other bile pigments and metabolites can complicate selective extraction and quantification.[8][9]
Q4: What are the most common analytical techniques for quantifying urobilin? A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the preferred method for the analysis and detection of urobilin in environmental and biological samples.[8][10][11] This technique offers high sensitivity and specificity, which is crucial for distinguishing urobilin from other structurally similar compounds in complex matrices.[9][12]
Q5: Can I use Solid-Phase Extraction (SPE) for urobilin? What type of sorbent is recommended? A5: Yes, Solid-Phase Extraction (SPE) is a highly effective and widely used technique for extracting urobilin. A study on source waters successfully used hydrophilic-lipophilic balance (HLB) cartridges for urobilin extraction prior to LC-MS analysis, indicating its suitability for aqueous matrices.[10] The choice of sorbent should be optimized based on the specific matrix and potential interferences.[13][14]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inappropriate Sample pH: Urobilin solubility is pH-dependent. If the sample pH is too low, the analyte may precipitate or fail to interact effectively with the sorbent. | 1. Adjust Sample pH: Ensure the pH of the aqueous sample is adjusted to be neutral or slightly basic (pH 7-9) before loading onto the SPE cartridge to maximize solubility.[1][2] For LLE, acidification may be required to transfer it to an organic phase.[15] |
| 2. Suboptimal SPE Sorbent: The chosen SPE sorbent may not have sufficient affinity for urobilin. | 2. Select a More Appropriate Sorbent: For aqueous samples like urine, consider using a hydrophilic-lipophilic balance (HLB) sorbent.[10] Alternatively, try a sorbent with greater affinity for the analyte.[14] | |
| 3. Inefficient Elution: The elution solvent may be too weak to displace the analyte from the SPE sorbent completely. | 3. Optimize Elution Solvent: Increase the strength of the elution solvent.[14] For urobilin, a slightly basic solution of methanol or ethanol can be effective.[1] Consider trying elution with two separate, smaller volumes.[14] | |
| 4. High Flow Rate: Loading the sample too quickly can reduce the interaction time between the analyte and the sorbent, leading to breakthrough. | 4. Decrease Flow Rate: Reduce the flow rate during sample loading to approximately 1 mL/min to ensure adequate time for the analyte to bind to the sorbent.[14] | |
| Poor Purity / High Interference | 1. Ineffective Wash Step: The SPE wash solvent may be too weak to remove matrix interferences, or too strong, causing premature elution of the analyte. | 1. Optimize Wash Solvent: Select a wash solvent with the maximum strength to remove impurities without eluting the urobilin.[14] For example, after loading a urine sample, wash with a mild buffer or a low percentage of organic solvent in water. |
| 2. Matrix Effects: Complex matrices like urine and feces contain numerous endogenous compounds (e.g., other bile pigments, salts) that can co-elute with urobilin.[15][16] | 2. Implement Sample Pre-treatment: Centrifuge and filter the initial sample to remove particulates.[16] For samples high in protein, a protein precipitation step may be necessary.[14] Consider a two-step SPE method for extremely complex samples.[17] | |
| 3. Sorbent Overload: The amount of sample loaded exceeds the binding capacity of the SPE cartridge. | 3. Reduce Sample Volume: Decrease the sample volume or use a larger SPE cartridge to avoid overloading.[14] The mass of the sorbent should be optimized for the expected analyte amount.[13] | |
| Analyte Degradation | 1. Oxidation: Urobilin is formed via the oxidation of urobilinogen (B88839) and can be susceptible to further chemical changes.[1][2][3] | 1. Minimize Exposure: Protect samples from excessive light and air. Process samples promptly after collection and consider adding antioxidants if degradation is suspected. Store extracts at -20°C or lower.[2][3] |
| 2. Improper pH during Storage: Storing the analyte in a highly acidic or basic solution for extended periods could lead to degradation. | 2. Store in Appropriate Conditions: Store purified extracts in a neutral or slightly acidic mobile phase suitable for LC-MS analysis, and keep frozen until use.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Urobilin from Urine
This protocol is a general guideline based on established SPE principles and specific urobilin properties.
-
Sample Pre-treatment:
-
Centrifuge a 5 mL urine sample to pellet any solid debris.
-
Filter the supernatant through a 0.2 µm filter.[16]
-
Adjust the sample pH to ~7.5 with a suitable buffer (e.g., phosphate (B84403) buffer).[1][18]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate of ~1 mL/min.[14]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Ensure the wash solvent is strong enough to remove impurities but not the analyte.[14]
-
-
Elution:
-
Elute the urobilin from the cartridge using 2 mL of methanol containing a small amount of base (e.g., 2% ammonium (B1175870) hydroxide) to ensure solubility and effective release.[1][18]
-
Collect the eluate in a clean tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[18]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Urobilin
This protocol is adapted from classical biochemical methods.[15]
-
Sample Preparation:
-
Take a known volume of the sample (e.g., urine).
-
Acidify the sample with hydrochloric acid (HCl).[15]
-
-
Extraction:
-
Add an equal volume of chloroform (B151607) to the acidified sample in a separatory funnel.
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The this compound will move into the organic (chloroform) phase.[15]
-
-
Washing/Back-Extraction (Purification Step):
-
Drain the chloroform layer into a new funnel.
-
Extract the chloroform with distilled water. This step helps remove more polar impurities, while a significant portion of urobilin remains in the aqueous phase.[15]
-
Acidify the new aqueous phase with HCl and re-extract the urobilin back into a fresh volume of chloroform.[15] This multi-step process enhances purity.
-
-
Concentration:
-
Dry the final chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform to concentrate the this compound.
-
-
Final Step:
-
The residue can be redissolved in a suitable solvent for analysis or further purification steps like precipitation with petroleum ether.[15]
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₃₃H₄₂N₄O₆ · HCl | [3] |
| Molecular Weight | 627.17 g/mol | [2][5][6] |
| Synonyms | Urochrome Hydrochloride | [3][5][6] |
| Appearance | Solid | [3][4] |
| Aqueous Solubility | Soluble in basic solutions (initial pH > 9), stable down to pH 7 once dissolved. | [1][2] |
| Organic Solubility | Soluble in methanol and ethanol (especially if slightly basic); Soluble in 1 M NaOH. | [1][3][4] |
| Storage (Solid) | -20°C for ≥ 4 years. | [2][3][5] |
| Storage (In Solvent) | -80°C for up to 1 year. | [5][6] |
Visualizations
Metabolic Pathway of Urobilin Formation
This diagram illustrates the biological origin of urobilin, providing context for its presence in biological matrices.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound | High Quality [frontierspecialtychemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. UROBILIN IX HYDROCHLORIDE | 28925-89-5 [chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Endogenous Metabolite | 28925-89-5 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 9. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 15. ebm-journal.org [ebm-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Urobilin Hydrochloride Assays
Welcome to the technical support center for urobilin (B239242) hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with standard curve linearity and other common challenges encountered during experimentation.
Troubleshooting Guide: Urobilin Hydrochloride Standard Curve Linearity Issues
A linear standard curve is crucial for the accurate quantification of this compound in your samples. Deviations from linearity can arise from various factors, from incorrect standard preparation to issues with the spectrophotometer. This guide will walk you through potential causes and their solutions in a question-and-answer format.
Question 1: My this compound standard curve is flattening at higher concentrations (negative deviation). What are the likely causes?
This is one of the most common linearity issues and is often due to deviations from the Beer-Lambert law at high analyte concentrations.
-
Potential Cause 1: Analyte Concentration Exceeds Linear Range.
-
Explanation: At high concentrations, this compound molecules may begin to interact with each other, leading to aggregation.[1][2] This can alter the molar absorptivity of the solution, causing a non-linear relationship between absorbance and concentration. The ideal absorbance range to maintain linearity is generally between 0.2 and 0.5.[3]
-
Solution:
-
Reduce the concentration of your highest standard points.
-
Perform a dilution series of your stock solution to identify the linear dynamic range for your specific assay conditions.
-
If your samples have high concentrations of this compound, dilute them to fall within the linear range of the standard curve.
-
-
-
Potential Cause 2: Stray Light in the Spectrophotometer.
-
Explanation: Stray light is any light that reaches the detector without passing through the sample. Its effect is more pronounced at high absorbances, causing the measured absorbance to be lower than the true absorbance, resulting in a negative deviation from linearity.[4]
-
Solution:
-
Check your spectrophotometer's performance, particularly its stray light specifications.
-
Ensure the instrument is properly maintained and calibrated.
-
If possible, use a different spectrophotometer to see if the issue persists.
-
-
-
Potential Cause 3: Polychromatic Radiation.
-
Explanation: The Beer-Lambert law assumes monochromatic light. If the light from the monochromator has a wide bandwidth, it can lead to deviations from linearity, especially if you are measuring at a wavelength on the steep slope of the absorbance spectrum.[5]
-
Solution:
-
Always measure absorbance at the wavelength of maximum absorbance (λmax) for this compound under your assay conditions.
-
If your spectrophotometer allows, use the narrowest possible slit width to improve the monochromaticity of the light.
-
-
Question 2: My standard curve is showing a positive deviation (curving upwards). What could be the reason?
Positive deviations are less common but can occur under specific circumstances.
-
Potential Cause 1: Dissociation or Change in Chemical Form.
-
Explanation: If this compound undergoes dissociation or reacts with the solvent at different concentrations to form a species with a higher molar absorptivity, a positive deviation may be observed.[5][6]
-
Solution:
-
Ensure the pH of your standards is consistent and stable. Use a buffered solution if necessary.
-
Review the literature for any known reactions of this compound in your chosen solvent.
-
-
Question 3: The data points on my standard curve are scattered and the R-squared value is low. What should I check?
Poor precision and a low R-squared value suggest random errors in your experimental procedure.
-
Potential Cause 1: Inaccurate Pipetting.
-
Explanation: Errors in pipetting during the preparation of your standards or the assay itself will lead to inaccuracies in the final concentrations and, consequently, a scattered plot.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use proper pipetting techniques.
-
Prepare a larger volume of each standard to minimize the impact of small pipetting errors.
-
-
-
Potential Cause 2: Instability of this compound Standards.
-
Explanation: this compound is sensitive to light and can degrade over time. If your standards are not prepared fresh or are not properly stored, their concentrations may change during the experiment.[3]
-
Solution:
-
Store this compound powder at -20°C or below, protected from light.[3]
-
Prepare stock solutions and dilutions fresh for each experiment.
-
Keep all solutions protected from light by using amber tubes or covering them with aluminum foil.
-
-
-
Potential Cause 3: Incomplete Dissolution of this compound.
-
Explanation: this compound requires a basic pH (pH > 9) for initial dissolution in aqueous solutions.[7][8] If not fully dissolved, the actual concentration of your stock solution will be lower than the calculated concentration, leading to errors.
-
Solution:
-
Follow the recommended dissolution protocol carefully (see Experimental Protocols section).
-
Visually inspect your stock solution to ensure there are no visible particles before making your dilutions.
-
-
-
Potential Cause 4: Spectrophotometer or Cuvette Issues.
-
Explanation: Fingerprints, scratches, or residual sample on the cuvettes can scatter light and affect absorbance readings. Inconsistent positioning of the cuvette in the spectrophotometer can also introduce variability.
-
Solution:
-
Clean cuvettes thoroughly before each use.
-
Handle cuvettes by the frosted sides only.
-
Use the same cuvette for all your standards or ensure you are using a matched set.
-
Always place the cuvette in the same orientation in the cell holder.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing this compound standards?
-
For initial dissolution, a basic aqueous solution (pH > 9) is recommended.[7][8] Once dissolved, it remains soluble down to pH 7.[7][8] Methanol and ethanol, if made slightly basic, can also be used.[7][8] For spectrophotometric assays involving Ehrlich's reagent, an acidic medium is ultimately required for the color reaction.
Q2: How should I store my this compound stock solution?
-
It is highly recommended to prepare fresh solutions for each experiment. If you must store a stock solution, keep it at -20°C, protected from light, and for a minimal amount of time. The stability of urobilin in solution can be poor.
Q3: My R-squared value is greater than 0.99, but the curve still looks slightly non-linear. Is this acceptable?
-
While an R-squared value >0.99 is generally considered good, visual inspection of the standard curve and its residual plot is crucial. A systematic deviation from linearity (e.g., a slight curve) indicates that a linear model may not be the best fit for your data over the chosen concentration range. It is better to work within the truly linear portion of the curve for the most accurate quantification.
Q4: Can I use a non-linear regression model to fit my standard curve?
-
While it is possible to fit a non-linear model (e.g., a quadratic or 4-parameter logistic curve) to a non-linear standard curve, it is often better to address the underlying cause of the non-linearity.[9] If you must use a non-linear model, ensure it is appropriate for your data and that you have a sufficient number of standards to define the curve accurately.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Standard Solutions
This protocol describes the preparation of a 1 mg/mL stock solution and a set of standards for generating a standard curve.
Materials:
-
This compound powder
-
1 M NaOH
-
1 M HCl
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks
-
Calibrated micropipettes
-
Amber microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (1 mg/mL): a. Weigh out 1 mg of this compound powder. b. Transfer the powder to a 1.5 mL amber microcentrifuge tube. c. Add a small volume of 1 M NaOH (e.g., 20 µL) to the powder to facilitate dissolution. d. Vortex briefly. The solution should turn a yellow-orange color. e. Slowly add PBS (pH 7.4) while vortexing until the powder is completely dissolved. f. Carefully adjust the pH to between 7 and 8 with 1 M HCl if necessary. g. Bring the final volume to 1 mL with PBS in a volumetric flask. This is your 1 mg/mL stock solution.
-
Preparation of Standard Curve Dilutions: a. Label a series of amber microcentrifuge tubes for your standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL, and a blank). b. Perform serial dilutions of the 1 mg/mL stock solution with your assay buffer (e.g., PBS) to achieve the desired concentrations. c. The blank should contain only the assay buffer.
| Standard Concentration (µg/mL) | Volume of Stock/Previous Standard | Volume of Assay Buffer |
| 100 | 100 µL of 1 mg/mL Stock | 900 µL |
| 50 | 500 µL of 100 µg/mL | 500 µL |
| 25 | 500 µL of 50 µg/mL | 500 µL |
| 12.5 | 500 µL of 25 µg/mL | 500 µL |
| 6.25 | 500 µL of 12.5 µg/mL | 500 µL |
| 3.125 | 500 µL of 6.25 µg/mL | 500 µL |
| 0 (Blank) | 0 µL | 1000 µL |
Protocol 2: Generating a Standard Curve using Ehrlich's Reagent
This protocol outlines a general procedure for a colorimetric assay using Ehrlich's reagent.
Materials:
-
This compound standards (from Protocol 1)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette a set volume of each standard (and your unknown samples) in triplicate into the wells of a 96-well plate (e.g., 100 µL).
-
Add a set volume of Ehrlich's reagent to each well (e.g., 100 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light, to allow for color development.
-
Measure the absorbance at the λmax for the colored product (typically around 560-570 nm).
-
Subtract the average absorbance of the blank from the average absorbance of all other standards and samples.
-
Plot the blank-corrected absorbance values against the corresponding this compound concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the R-squared value.
Visualizations
Caption: Heme degradation pathway to urobilin.
Caption: Troubleshooting workflow for non-linear standard curves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stercobilin and Urobilin in Aqueous Media: Existence of Specific H-Aggregates and Nonspecific Higher Aggregates at Different Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Deviations from Beer's Law: Effect of Polychromatic Radiation [webapps.chem.uoa.gr]
- 6. egpat.com [egpat.com]
- 7. homework.study.com [homework.study.com]
- 8. This compound | High Quality [frontierspecialtychemicals.com]
- 9. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Technical Support Center: Urobilin Hydrochloride Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control for urobilin (B239242) hydrochloride measurements. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control parameters to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is urobilin hydrochloride and why is its accurate measurement important?
A1: this compound is a stable, water-soluble form of urobilin, a final product of hemoglobin degradation.[1][2][3] Urobilinogen (B88839), its precursor, is formed from bilirubin (B190676) by intestinal bacteria.[4][5][6] Measuring urobilinogen is a key diagnostic marker for assessing liver function, hemolytic diseases, and biliary obstruction.[5][7][8] Accurate quantification is crucial for early detection of conditions like hepatitis and cirrhosis.[5][6]
Q2: What are the common methods for measuring urobilinogen/urobilin?
A2: The most common methods include spectrophotometry, often utilizing the Ehrlich reaction, and High-Performance Liquid Chromatography (HPLC).[4][8][9] Spectrophotometry is a widely used colorimetric method, while HPLC offers higher specificity and separation of related compounds.[10][11]
Q3: How should this compound standards and samples be stored?
A3: this compound powder should be stored at -20°C for long-term stability, protected from light.[3] Urine samples for urobilinogen analysis should be fresh, kept cool, and protected from light to prevent the oxidation of urobilinogen to urobilin.[8] Samples are generally stable for up to 24 hours at 2-8°C when stored in the dark.[8]
Q4: What are the main sources of interference in urobilinogen assays?
A4: Interfering substances can cause false positive or negative results. In the Ehrlich reaction, substances like p-aminosalicylic acid and sulfonamides can react with the reagent.[7] Highly colored pigments and certain drugs (e.g., phenazopyridine, nitrofurantoin) can also interfere.[8] False negatives may occur if formalin is used as a preservative or if urobilinogen has oxidized to urobilin.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound measurements.
Spectrophotometric (Ehrlich-Based) Assays
Q: Why are my urobilinogen readings inconsistent or showing poor reproducibility?
A:
-
Possible Cause 1: Sample Instability. Urobilinogen is unstable and rapidly oxidizes to urobilin upon exposure to light and room temperature.[8]
-
Possible Cause 2: Reagent Degradation. The Ehrlich's reagent can degrade over time, especially if not stored correctly.
-
Solution: Store the reagent in a dark, colored bottle at room temperature and protect it from sunlight.[8] Prepare fresh reagent if you suspect degradation.
-
-
Possible Cause 3: Improper pH. The Ehrlich reaction requires a strongly acidic medium to proceed optimally.[7]
-
Solution: Ensure that the reaction is carried out under the acidic conditions specified in the protocol.
-
Q: My assay shows high background absorbance. What could be the cause?
A:
-
Possible Cause 1: Interfering Substances. The presence of colored compounds or drugs in the urine can lead to high background.[8]
-
Solution: Review the patient's medication history for drugs known to interfere. If possible, use a sample from a time when the patient is not taking the interfering medication. A blank sample reading (urine without Ehrlich's reagent) can sometimes be used for background subtraction.
-
-
Possible Cause 2: Bilirubin-derived pigments. Atypical colors in the assay may indicate the presence of other bile pigments that mask the urobilinogen reaction.[7]
-
Solution: Consider pre-treating the sample to remove interfering pigments, for example, by precipitation with barium chloride followed by filtration.[12]
-
HPLC Assays
Q: Why am I observing peak tailing or poor peak shape for this compound?
A:
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Optimize the pH of the mobile phase. This compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution) and soluble down to pH 7 once in solution.[10]
-
-
Possible Cause 2: Column Degradation. The stationary phase of the HPLC column may have degraded.
-
Solution: Use a guard column to protect the analytical column. If performance does not improve, replace the analytical column.
-
Q: My results show low recovery of this compound. What should I check?
A:
-
Possible Cause 1: Incomplete Extraction. The extraction procedure may not be efficient in recovering this compound from the sample matrix.
-
Solution: Optimize the extraction solvent and procedure. Ensure thorough mixing and appropriate phase separation.
-
-
Possible Cause 2: Adsorption to Vials/Tubing. this compound may adsorb to plastic or glass surfaces.
-
Solution: Use silanized glass vials or low-adsorption centrifuge tubes. Prime the HPLC system with the mobile phase containing the analyte to saturate active sites.
-
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Urobilinogen (Ehrlich's Method)
This protocol is based on the reaction of urobilinogen with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a red-colored compound.[8]
Materials:
-
Ehrlich's Reagent: Prepare by dissolving 4g of p-dimethylaminobenzaldehyde in 160 mL of distilled water, then add 40 mL of concentrated hydrochloric acid.[8] Store in a dark bottle at room temperature.[8]
-
Freshly voided urine sample, protected from light.
-
Test tubes.
-
Spectrophotometer.
Procedure:
-
Label two test tubes: "Test" and "Blank".
-
Add 5 mL of the fresh urine sample to each tube.
-
To the "Test" tube, add 0.5 mL of Ehrlich's reagent.
-
To the "Blank" tube, add 0.5 mL of concentrated HCl.
-
Mix the contents of both tubes thoroughly.
-
Allow the tubes to stand at room temperature for 5 minutes.
-
Measure the absorbance of the "Test" sample against the "Blank" at the appropriate wavelength (typically around 560-570 nm).
-
Determine the concentration of urobilinogen from a standard curve prepared with known concentrations of a urobilinogen standard.
Expected Results:
-
Negative: No color change.
-
Normal: Development of a pink color.[12]
-
Increased: Development of a cherry red color.[12] The normal range for urobilinogen in urine is typically 0.2-1.0 mg/dL.[7]
Protocol 2: Quality Control for HPLC Method Validation
This section outlines typical parameters and acceptance criteria for validating an HPLC method for this compound quantification, based on ICH guidelines.[10][11][13]
Data Presentation: HPLC Method Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the expected range. | Correlation coefficient (R²) ≥ 0.999.[10][13] |
| Accuracy | Perform recovery studies by spiking a known amount of this compound into a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%).[13] | Mean recovery should be within 98-102%.[10] |
| Precision | Repeatability (Intra-day): Analyze a minimum of 6 replicates at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[11] Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.[13] | Relative Standard Deviation (RSD) ≤ 2%.[10] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | Analyze blank samples, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure no interference from degradants.[14] | The peak for this compound should be pure and well-resolved from any other peaks. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on results. | The method should remain unaffected by small, deliberate variations in parameters. RSD should be within acceptable limits. |
Visualizations
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Bilirubin & Urobilinogen in Urine | Definition & Types - Lesson | Study.com [study.com]
- 3. criver.com [criver.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Urobilinogen in Urine: Ranges, Tests, Causes, Treatment [medicinenet.com]
- 6. Urobilinogen in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 7. atlas-site.co.uk [atlas-site.co.uk]
- 8. labpedia.net [labpedia.net]
- 9. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. prakashparamedicalclasses.in [prakashparamedicalclasses.in]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. ema.europa.eu [ema.europa.eu]
minimizing in-source fragmentation of urobilin hydrochloride in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis of urobilin (B239242) hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation and achieve high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is in-source fragmentation and why is it a concern for urobilin analysis?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment in the ion source of a mass spectrometer, before they reach the mass analyzer.[1] This occurs in the region between the atmospheric pressure ion source and the high-vacuum analyzer when ions collide with gas molecules and residual solvent vapor.[1][2]
This is particularly problematic for urobilin analysis because:
-
Signal Reduction: It depletes the abundance of the intended molecular ion ([M+H]⁺), potentially reducing the sensitivity and accuracy of quantification.[3]
-
Spectral Complexity: It generates fragment ions that can complicate the mass spectrum.[1]
-
Risk of Misidentification: In complex samples, a fragment ion from urobilin could have the same mass as another metabolite, leading to incorrect compound annotation if chromatographic separation is insufficient.[2][4] Natural compounds, in particular, can be prone to extensive ISF, which may cause false negatives in identification.[5]
Q2: I'm observing significant fragmentation of my urobilin standard. What are the common fragment ions?
When analyzing i-urobilin (C₃₃H₄₂N₄O₆) using electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) is observed at an m/z of 591.[6] The primary fragmentation pathway involves the sequential loss of the two terminal pyrrole (B145914) rings.[6][7] The most prominent fragment ions you are likely observing are:
-
m/z 466/467: Resulting from the initial loss of one terminal pyrrole ring.[6]
-
m/z 343/344: Resulting from the subsequent loss of the second terminal pyrrole ring.[6]
A minor fragment may also be seen around m/z 573, corresponding to a neutral loss of water (H₂O).[6]
Q3: How can I control and minimize the in-source fragmentation of urobilin hydrochloride?
Minimizing in-source fragmentation requires creating "softer" ionization conditions.[8] The following parameters are the most critical to adjust:
-
Reduce the Cone Voltage: The cone voltage (also known as fragmentor voltage or declustering potential on different instruments) is the most critical parameter contributing to in-source fragmentation.[3] Higher voltages increase the kinetic energy of ions, leading to more intense collisions and fragmentation.[1][9]
-
Recommendation: Start with a very low cone voltage (e.g., 10-20 V) and gradually increase it only if needed to improve ion transmission, while closely monitoring the ratio of the molecular ion (m/z 591) to the key fragments (m/z 467, 343).
-
-
Optimize Source and Desolvation Temperatures: Higher source temperatures can provide more thermal energy to the ions, promoting fragmentation.[1][8]
-
Recommendation: Use the lowest source and desolvation temperatures that still allow for efficient desolvation of your mobile phase. While these parameters often have less impact than cone voltage, they are important for thermally fragile molecules.[3]
-
-
Adjust Gas Flows: Nebulizing and cone gas flow rates can sometimes influence ion stability.
-
Recommendation: Try slightly reducing the cone gas flow, which may lead to gentler ionization conditions.[8]
-
-
Evaluate Mobile Phase Composition: While less common, the mobile phase can influence ion stability. Using additives like formic acid is standard for promoting protonation in positive mode ESI.[8] Avoid strong ion suppressors like trifluoroacetic acid (TFA) if possible, as they may require harsher source conditions to achieve good signal.[8]
-
Consider Alternative Ionization Techniques: If ESI consistently produces excessive fragmentation even after optimization, consider alternative soft ionization methods.[8][10] Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can sometimes be gentler for certain classes of molecules.[11]
Data Presentation
Table 1: Key Ions Observed in Positive Ion ESI Mass Spectrometry of i-Urobilin.
| Ion Description | Nominal m/z | Formula of Lost Neutral | Reference |
| Protonated Molecular Ion ([M+H]⁺) | 591 | N/A | [6] |
| Sodium Adduct ([M+Na]⁺) | 613 | N/A | [6] |
| Fragment 1 | 466 / 467 | C₇H₁₁NO | [6] |
| Fragment 2 | 343 / 344 | C₇H₉NO (from Fragment 1) | [6] |
Table 2: Conceptual Effect of Cone Voltage on Urobilin Ion Intensities.
| Cone Voltage Setting | [M+H]⁺ (m/z 591) Relative Intensity | Fragment (m/z 467) Relative Intensity | Rationale |
| Low (~10-25 V) | High | Low | Favors formation of the precursor molecular ion.[3][9] |
| Medium (~30-50 V) | Medium | Medium | Increased ion energy begins to induce significant fragmentation.[6][9] |
| High (>50 V) | Low / Absent | High | High energy leads to extensive in-source fragmentation.[8][9] |
Experimental Protocols
General Protocol for Sample Preparation and LC-MS Analysis of Urobilin
This protocol provides a starting point for the analysis of urobilin in biological or environmental samples. Optimization will be required based on the specific sample matrix and instrument.
1. Sample Preparation (from Aqueous Matrix)
-
Objective: To extract and concentrate urobilin while removing interfering matrix components.[12]
-
Method: Solid Phase Extraction (SPE) is a common approach.[12]
-
Use a hydrophilic-lipophilic balance (HLB) cartridge for extraction.[12]
-
Condition the cartridge with methanol (B129727) followed by LC-MS grade water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and highly polar interferences.
-
Elute the urobilin using an appropriate solvent like methanol or acetonitrile.[13]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 95% Solvent A).
-
2. LC-MS Method
-
Objective: To chromatographically separate urobilin from isomers and other matrix components before detection by the mass spectrometer.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.[12][14]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.[6]
-
Scan Mode: Full Scan (to observe precursor and fragments) or Selected Ion Monitoring (SIM) for quantification of the [M+H]⁺ ion at m/z 591.
-
Initial MS Parameters (to be optimized):
-
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Simplified fragmentation pathway of the urobilin molecular ion.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. as.uky.edu [as.uky.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Bile acid analysis in various biological samples using ultra performance liquid chromatography/electrospray ionization-mass spectrometry (UPLC/ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Differentiating Jaundice: A Comparative Analysis of Urobilinogen and Bilirubin Levels
For Immediate Release
This guide provides a comprehensive comparison of urinary urobilinogen (B88839) and serum bilirubin (B190676), two key biomarkers in the differential diagnosis of jaundice. Tailored for researchers, scientists, and drug development professionals, this document outlines the metabolic relationship between these compounds, presents their expected quantitative variations in different forms of jaundice, and details the experimental protocols for their measurement.
Introduction: The Metabolic Link Between Bilirubin and Urobilinogen
Jaundice, characterized by the yellowing of the skin and sclera, is a clinical sign of hyperbilirubinemia, an excess of bilirubin in the blood.[1] Bilirubin is a yellow pigment produced during the normal breakdown of heme, a component of hemoglobin in red blood cells.[2][3] This initial form, known as unconjugated or indirect bilirubin, is insoluble in water and is transported to the liver bound to albumin.[4][5]
In the liver, unconjugated bilirubin is conjugated with glucuronic acid, making it water-soluble (conjugated or direct bilirubin).[5] This conjugated bilirubin is then excreted into the bile and travels to the intestines.[2] In the gut, intestinal bacteria convert conjugated bilirubin into a group of colorless compounds, the most significant being urobilinogen.[1][6]
A portion of this urobilinogen is reabsorbed into the bloodstream and returns to the liver (enterohepatic circulation), while a small amount is excreted by the kidneys into the urine.[2][5] The remainder is oxidized in the intestine to stercobilin, which gives feces its characteristic brown color.[1] The measurement of both serum bilirubin (total, direct, and indirect) and urinary urobilinogen provides a powerful diagnostic tool for pinpointing the underlying cause of jaundice.
It is important to clarify the terminology regarding urobilin (B239242). The direct analyte measured in clinical settings is urobilinogen. Urobilin is the colored oxidation product of urobilinogen. Urobilin hydrochloride is a stable, chemical form of urobilin often used as a standard in laboratory research for applications such as metabolic pathway elucidation, but it is not the primary compound measured in patient samples for jaundice diagnosis.[7][8][9][10][11]
Comparative Analysis of Bilirubin and Urobilinogen in Jaundice
The differential diagnosis of jaundice is typically categorized into three types: pre-hepatic, hepatic, and post-hepatic.[2][12] The characteristic levels of bilirubin and urobilinogen in blood and urine are critical for distinguishing between these conditions.
| Analyte | Pre-Hepatic Jaundice (e.g., Hemolysis) | Hepatic Jaundice (e.g., Hepatitis, Cirrhosis) | Post-Hepatic Jaundice (Obstructive) | Normal Range |
| Serum Total Bilirubin | Increased | Increased | Increased | 0.3-1.0 mg/dL[13] |
| Serum Unconjugated (Indirect) Bilirubin | Markedly Increased | Increased | Normal to slightly increased | 0.2-0.8 mg/dL[13] |
| Serum Conjugated (Direct) Bilirubin | Normal | Increased | Markedly Increased | 0.1-0.3 mg/dL[13] |
| Urine Bilirubin | Absent (unconjugated bilirubin is not water-soluble)[14] | Present (conjugated bilirubin is water-soluble)[14] | Present (conjugated bilirubin is water-soluble)[1][4] | Absent |
| Urine Urobilinogen | Increased (due to increased bilirubin production)[1][14] | Normal to Increased (depends on extent of liver damage and biliary obstruction)[14][15] | Decreased or Absent (bilirubin cannot reach the intestine to be converted to urobilinogen)[1][14] | 0.1-1.8 mg/dL[8] |
Experimental Protocols
Accurate quantification of serum bilirubin and urinary urobilinogen is paramount for correct diagnosis. The following are standard, widely-used methodologies.
Quantitative Determination of Serum Bilirubin (Jendrassik-Grof Method)
This method is highly specific and less susceptible to interference from hemoglobin.
Principle: Bilirubin in a serum sample reacts with diazotized sulfanilic acid to form a colored compound, azobilirubin. To measure total bilirubin, an "accelerator" (caffeine-benzoate) is used to release unconjugated bilirubin from its albumin binding, allowing it to react. The reaction for direct (conjugated) bilirubin proceeds without the accelerator. The intensity of the resulting color is proportional to the bilirubin concentration and is measured spectrophotometrically.[12][14][15]
Reagents:
-
Sulfanilic Acid Reagent: Dissolve 1 g of sulfanilic acid in 15 mL of concentrated hydrochloric acid and bring the volume to 1 L with deionized water.
-
Sodium Nitrite (B80452) Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of deionized water. Store refrigerated and prepare fresh weekly.
-
Diazo Reagent (Working Solution): Prepare fresh before use by mixing 10 mL of the Sulfanilic Acid Reagent with 0.25 mL of the Sodium Nitrite Solution.
-
Caffeine-Benzoate Reagent (Accelerator): Dissolve 50 g of caffeine, 75 g of sodium benzoate, and 125 g of sodium acetate (B1210297) in deionized water and bring the volume to 1 L.
-
Alkaline Tartrate Solution: Dissolve 100 g of sodium hydroxide (B78521) and 350 g of sodium tartrate in deionized water and bring the volume to 1 L.
Procedure for Total Bilirubin:
-
Pipette 1.0 mL of Caffeine-Benzoate Reagent and 0.2 mL of serum into a test tube.
-
Add 0.2 mL of the working Diazo Reagent and mix.
-
After 10 minutes, add 1.0 mL of Alkaline Tartrate Solution and mix.
-
Measure the absorbance at 600 nm against a sample blank.
Procedure for Direct Bilirubin:
-
Pipette 1.0 mL of 0.9% saline and 0.2 mL of serum into a test tube.
-
Add 0.2 mL of the working Diazo Reagent and mix.
-
Read the absorbance at 546 nm exactly 1 minute after adding the diazo reagent.
Quantitative Determination of Urine Urobilinogen (Ehrlich's Reagent Method)
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in a strongly acidic medium to produce a characteristic red color. The intensity of the color, which is proportional to the urobilinogen concentration, is measured spectrophotometrically.
Reagents:
-
Ehrlich's Aldehyde Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in a mixture of 20 mL of concentrated hydrochloric acid and 80 mL of distilled water.
-
Saturated Sodium Acetate Solution.
Procedure:
-
Use a freshly voided urine sample, protected from light, as urobilinogen is unstable.
-
To 5 mL of urine in a test tube, add 0.5 mL of Ehrlich's reagent.
-
Mix well and allow to stand at room temperature for 5 minutes.
-
Observe for the development of a pink or red color.
-
For quantitative analysis, measure the absorbance of the solution at a specific wavelength (typically around 560 nm) using a spectrophotometer.
-
The addition of saturated sodium acetate can enhance and stabilize the color for measurement.
Visualizing Metabolic and Diagnostic Pathways
To further elucidate the relationships between these biomarkers and their diagnostic utility, the following diagrams are provided.
Conclusion
The combined measurement of serum bilirubin fractions and urinary urobilinogen offers a robust and minimally invasive approach to the differential diagnosis of jaundice. Understanding the distinct patterns of these biomarkers in pre-hepatic, hepatic, and post-hepatic conditions is essential for guiding further investigations and initiating appropriate therapeutic strategies. The standardized protocols provided herein serve as a reference for the reliable quantification of these critical analytes in a research and clinical setting.
References
- 1. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Alternative spectrophotometric method for determination of bilirubin and urobilinogen in urine samples using simultaneous injection effective mixing flow analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Jendrassik--Grof analysis for total and direct bilirubin in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtestsguide.com [labtestsguide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Urine Diagnostics - Products & Solutions | Analyticon® Biotechnologies GmbH [analyticon-diagnostics.com]
- 9. vitroscient.com [vitroscient.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. deltalab.in [deltalab.in]
- 12. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 13. labpedia.net [labpedia.net]
- 14. benchchem.com [benchchem.com]
- 15. bioscience.com.pk [bioscience.com.pk]
A Comparative Guide to the Validation of a New RP-HPLC Method for Urobilin Hydrochloride Analysis
This guide provides a comprehensive comparison of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of urobilin (B239242) hydrochloride against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in research and pharmaceutical development.[1][2][3] Detailed experimental protocols and comparative data are presented to aid researchers, scientists, and drug development professionals in making informed decisions about analytical methodology.
Introduction to Urobilin Hydrochloride and Analytical Method Validation
This compound is a degradation product of bilirubin, a tetrapyrrole compound produced during the breakdown of heme.[4][5] It is primarily excreted in urine and feces, and its quantification can be relevant in various biomedical and environmental analyses.[6] Accurate and reliable analytical methods are crucial for the quantification of this compound in research and quality control settings.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] It is a critical component of good manufacturing practices and is required by regulatory bodies worldwide. The ICH Q2(R2) guideline outlines the validation characteristics that need to be considered, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][7][8]
This guide presents a validation study for a new, specific, and sensitive RP-HPLC method for this compound and compares its performance to a more traditional, less specific UV-Vis spectrophotometric method.
Analytical Methods Under Comparison
New Method: RP-HPLC with UV Detection
This newly developed method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products, followed by quantification using a UV detector.
Alternative Method: UV-Vis Spectrophotometry
The UV-Vis spectrophotometric method involves the direct measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance. While simple and rapid, this method is prone to interferences from other substances that absorb at the same wavelength.
Experimental Protocols for Method Validation
The following sections detail the experimental protocols for validating the RP-HPLC and UV-Vis spectrophotometric methods based on ICH Q2(R2) guidelines.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples).
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
Prepare placebo samples (matrix without the analyte).
-
Spike the placebo samples with the this compound stock solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using both the RP-HPLC and UV-Vis spectrophotometric methods.
-
Calculate the percentage recovery for each sample.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
Reproducibility: (Typically assessed in inter-laboratory studies and not included in this guide).
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
For RP-HPLC:
-
Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Analyze a this compound standard solution.
-
Analyze a spiked placebo sample to confirm the peak purity and resolution from other components.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on this compound and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact drug.
-
-
For UV-Vis Spectrophotometry:
-
Analyze a placebo sample to measure its absorbance at the analytical wavelength.
-
Analyze a this compound standard solution.
-
Analyze a spiked placebo sample to determine if the matrix contributes to the absorbance.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration).
-
Analyze each standard solution in triplicate using both methods.
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, for RP-HPLC, they can be determined based on the signal-to-noise ratio (S/N):
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the method parameters.
-
For RP-HPLC:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
For UV-Vis Spectrophotometry:
-
Wavelength (e.g., ± 2 nm)
-
pH of the solution (e.g., ± 0.2 units)
-
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of the changes on the results (e.g., peak area, retention time for HPLC; absorbance for UV-Vis).
Comparative Data Summary
The following tables summarize the hypothetical, yet realistic, validation data for the new RP-HPLC method and the alternative UV-Vis spectrophotometric method for this compound.
Table 1: Comparison of Accuracy and Precision
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Accuracy | ||
| 80% Concentration | 99.5% recovery | 95.2% recovery |
| 100% Concentration | 100.2% recovery | 103.1% recovery |
| 120% Concentration | 99.8% recovery | 96.5% recovery |
| Precision | ||
| Repeatability (RSD) | 0.8% | 2.5% |
| Intermediate Precision (RSD) | 1.2% | 4.1% |
Table 2: Comparison of Linearity, Range, LOD, and LOQ
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (r²) | 0.9998 | 0.9951 |
| Range | 1 - 50 µg/mL | 10 - 100 µg/mL |
| LOD | 0.1 µg/mL | 2 µg/mL |
| LOQ | 0.3 µg/mL | 6 µg/mL |
Table 3: Comparison of Specificity and Robustness
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (able to separate from degradation products and matrix) | Low (interference from matrix and degradation products observed) |
| Robustness | Robust (results not significantly affected by minor changes in parameters) | Moderately robust (results sensitive to pH and wavelength changes) |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for the validation of a new analytical method.
Conclusion
The presented data clearly demonstrates the superiority of the new RP-HPLC method for the analysis of this compound. The HPLC method exhibits higher accuracy, precision, specificity, and a wider linear range with lower detection and quantitation limits compared to the traditional UV-Vis spectrophotometric method. The robustness of the HPLC method further ensures its reliability for routine use in a quality control environment. While the UV-Vis method may be suitable for preliminary or less critical analyses due to its simplicity, the RP-HPLC method is recommended for applications requiring high accuracy, specificity, and the ability to perform stability-indicating assays. This guide provides the necessary framework and comparative data to support the adoption of this new, validated RP-HPLC method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. This compound | High Quality [frontierspecialtychemicals.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Navigating the Analytical Maze: The Challenge of Urobilin Hydrochloride Cross-Reactivity in Immunoassays
Researchers and drug development professionals employing immunoassays for sensitive and specific molecular detection face a significant challenge when dealing with compounds structurally similar to their target analyte. One such compound, urobilin (B239242) hydrochloride, a breakdown product of bilirubin (B190676), presents a potential source of interference in various immunoassays due to its structural relationship with other endogenously produced molecules. However, a comprehensive analysis of existing scientific literature reveals a conspicuous absence of specific studies quantifying the cross-reactivity of urobilin hydrochloride in common immunoassay platforms.
The Basis for Potential Cross-Reactivity: A Tale of Two Molecules
The concern for this compound's interference in immunoassays stems from its shared structural motifs with bilirubin and other related bile pigments. Both urobilin and bilirubin are tetrapyrroles, and this fundamental similarity in their chemical architecture could lead to non-specific binding with antibodies developed against structurally related targets.[1][2]
Immunoassays rely on the highly specific recognition of an antigen by an antibody.[3] Cross-reactivity occurs when an antibody binds to a non-target molecule that shares similar structural features, or epitopes, with the intended target.[3][4] This can lead to inaccurate quantification, resulting in either falsely elevated or diminished readings of the target analyte.[4][5]
A recent study highlighted the potential for interference between urobilin and bilirubin in a different context: their binding to the transport protein albumin.[1][2][6] This research demonstrated that urobilin can compete with bilirubin for binding sites on albumin, underscoring the biochemical similarities between the two molecules.[1][2] While this is not a direct measure of immunoassay cross-reactivity, it provides a logical basis for the hypothesis that antibodies raised against bilirubin or its conjugates might also recognize urobilin.
To illustrate the relationship between bilirubin and urobilin, the following diagram outlines the metabolic pathway:
General Principles and Methodologies for Assessing Cross-Reactivity
In the absence of specific data for this compound, researchers can refer to established protocols for evaluating immunoassay cross-reactivity. A typical experimental workflow involves the following steps:
-
Analyte Standard Curve Generation: A standard curve is first established using known concentrations of the target analyte to define the assay's dynamic range and sensitivity.
-
Preparation of Potential Cross-Reactants: Solutions of the compound being tested for cross-reactivity (in this case, this compound) are prepared at various concentrations.
-
Competitive Binding Experiment: The immunoassay is then performed with the target analyte held at a constant concentration (typically the midpoint of the standard curve) while being co-incubated with increasing concentrations of the potential cross-reactant.
-
Data Analysis and Calculation of Percent Cross-Reactivity: The concentration of the cross-reactant that causes a 50% reduction in the signal from the target analyte is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
The following diagram illustrates a generalized workflow for assessing immunoassay cross-reactivity:
Conclusion and Recommendations for Researchers
The potential for this compound to cross-react in immunoassays, particularly those targeting related bile pigments, is a valid concern rooted in the structural similarities of these molecules. However, the current body of scientific literature does not provide specific quantitative data to confirm or refute this hypothesis.
For researchers and drug development professionals working with immunoassays where this compound may be present in the sample matrix, the following recommendations are crucial:
-
Assay Validation: It is imperative to perform in-house validation studies to assess the cross-reactivity of this compound in the specific immunoassay being used. This is a fundamental aspect of good laboratory practice and ensures the accuracy and reliability of the generated data.
-
Consult Manufacturer's Data: While comprehensive studies may be lacking, it is advisable to contact the manufacturers of immunoassay kits to inquire if they have any internal data on the cross-reactivity of this compound with their products.
-
Consider Alternative Methods: If significant cross-reactivity is identified and cannot be mitigated, the use of alternative analytical methods with higher specificity, such as liquid chromatography-mass spectrometry (LC-MS), should be considered for confirmatory analysis.
Until dedicated research is published, the scientific community must rely on these general principles of immunoassay validation to navigate the potential analytical interference of this compound. This highlights a critical knowledge gap and an opportunity for future research to provide the much-needed data to guide scientists in their analytical endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Measurement of Urobilin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of urobilin (B239242) hydrochloride and its precursor, urobilinogen (B88839). Given the absence of a formal inter-laboratory proficiency testing program for urobilin hydrochloride, this document focuses on a comparative analysis of established experimental methodologies. The aim is to assist laboratories in selecting and implementing appropriate analytical techniques, fostering greater consistency and comparability of results across different research settings.
This compound is a key biomarker in various physiological and pathological processes. Accurate and reproducible measurement is crucial for clinical diagnostics and biomedical research. This guide outlines the most common spectrophotometric and fluorometric methods, detailing their principles, protocols, and performance characteristics to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance indicators of the most frequently employed methods for urobilinogen and urobilin quantification. These values are derived from published literature and serve as a benchmark for laboratories establishing these assays.
Table 1: Performance Characteristics of Spectrophotometric Methods
| Method | Principle | Sample Type(s) | Linearity | Limit of Detection (LOD) | Recovery | Within-Day CV (%) | Day-to-Day CV (%) | Key Considerations |
| Ehrlich's Reagent | Reaction of urobilinogen with p-dimethylaminobenzaldehyde in an acidic medium to form a red-colored product.[1][2][3] | Urine | Varies with protocol | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Subject to interference from other substances reacting with Ehrlich's reagent.[3] |
| Zinc Complex (Spectrophotometry) | Oxidation of urobilinogen to urobilin, followed by the formation of a zinc-urobilin complex.[4][5] | Feces, Urine, Bile, Serum | 1 to 35 µmol/L[5] | ~0.5 µmol/L[5] | 82.2 to 93.8%[5] | 1.6 to 9.2%[5] | 1.6 to 9.2%[5] | Offers high sensitivity and specificity.[5] |
| Mercuric Chloride | Oxidation of urobilinogen to urobilin, followed by reaction with alcoholic HgCl2 and extraction.[6] | Urine | Not specified | Not specified | 90.4% (SD 14.5%)[6] | 3.9%[6] | Not specified | Good reproducibility, but involves mercury.[6] |
| SIEMA System | Automated reaction with p-diethylaminobenzaldehyde in a flow analysis system.[7][8] | Urine | Up to 100.0 mg/L[7][8] | 1.0 mg/L[7][8] | Not specified | 1.5% (at 30 mg/L)[7][8] | Not specified | High throughput (30 samples/hour).[7][8] |
Table 2: Performance Characteristics of Fluorometric Methods
| Method | Principle | Sample Type(s) | Linearity | Limit of Detection (LOD) | Recovery | Within-Day CV (%) | Day-to-Day CV (%) | Key Considerations |
| Zinc Complex (Fluorometry) | Formation of a fluorescent zinc-urobilin complex after oxidation of urobilinogen.[4][5] | Feces, Urine, Bile, Serum | 0.5 to 17.5 µmol/L[5] | ~0.25 µmol/L[5] | 82.2 to 93.8%[5] | 1.6 to 9.2%[5] | 1.6 to 9.2%[5] | Higher sensitivity than spectrophotometric detection.[5] |
| Synchronous Fluorescence | Synchronous scanning of excitation and emission wavelengths to enhance specificity of urobilinoid fluorescence.[9] | Feces | Not specified | Down to ~50 ng[9] | Not specified | Not specified | Not specified | Greatly increased selectivity and reduced detection limit compared to visual techniques.[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Adherence to standardized protocols is essential for achieving reproducible results.
Ehrlich's Reagent Method for Urine Urobilinogen
This method is a qualitative or semi-quantitative colorimetric assay.
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic environment to produce a characteristic red color.[1][2]
Reagents:
-
Ehrlich's Reagent: Dissolve 4 g of p-dimethylaminobenzaldehyde in 160 mL of distilled water and add 40 mL of concentrated hydrochloric acid. Store in a dark, colored bottle at room temperature.[1]
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Take two test tubes, labeled 'Test' and 'Blank'.
-
Add 5 mL of fresh urine to each tube.
-
To the 'Test' tube, add 0.5 mL of Ehrlich's reagent.
-
To the 'Blank' tube, add 0.5 mL of concentrated HCl and mix.
-
Let both tubes stand at room temperature for 5 minutes.
-
Observe the development of a red color in the 'Test' tube against the 'Blank'.[1]
Sample Handling:
-
Use a fresh, random urine sample. A 2-hour postprandial sample is often recommended.
-
Protect the sample from light.
-
The sample is stable for up to 24 hours at 2-8°C when stored in the dark.[1]
Spectrophotometric Quantification of Urobilinogen as a Zinc Complex
This method allows for the quantitative determination of urobilinogen in various biological samples.
Principle: Urobilinogen is oxidized to urobilin, which then forms a stable, colored complex with zinc ions that can be measured spectrophotometrically.[4][5]
Reagents:
-
Zinc acetate (B1210297) solution (54 mmol/L in dimethylsulfoxide)
-
Iodine solution (25 mmol/L iodine in 120 mmol/L potassium iodide solution)
Procedure:
-
Dilute 0.4 mL of the sample (e.g., fecal suspension, bile, serum) with 2.4 mL of the zinc acetate solution. For urine samples, a 1:1 (v/v) dilution is used.
-
Oxidize the urobilinogen by adding 0.2 mL of the iodine solution.
-
Mix vigorously (e.g., using a vortex mixer).
-
Measure the absorbance of the resulting zinc-urobilin complex at the appropriate wavelength.
Sample Preparation (Feces):
-
Homogenize a precisely weighed stool sample in 0.16 mmol/L NaCl solution.
Fluorometric Quantification of Urobilinogen as a Zinc Complex
This method offers enhanced sensitivity compared to the spectrophotometric approach.
Principle: The zinc-urobilin complex exhibits fluorescence, which can be measured for highly sensitive quantification.[4][5]
Procedure: The sample preparation and reaction are the same as for the spectrophotometric method. The final measurement is performed using a fluorometer with appropriate excitation and emission wavelengths. For the urobilin-albumin complex, an excitation maximum is observed around 490 nm with an emission at 520 nm.[10]
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows described above.
References
- 1. labpedia.net [labpedia.net]
- 2. Urobilinogen - Wikipedia [en.wikipedia.org]
- 3. micromasterlab.com [micromasterlab.com]
- 4. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. Urinary urobilinogen determined by a mercuric chloride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative spectrophotometric method for determination of bilirubin and urobilinogen in urine samples using simultaneous injection effective mixing flow analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A spectrometric study of the fluorescence detection of fecal urobilinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS versus Fluorescence Spectroscopy for Urobilin Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of urobilin (B239242) hydrochloride, a key breakdown product of heme metabolism, is crucial in various research and clinical settings. Its measurement can serve as a biomarker for liver function, hematological disorders, and gut microbiome activity. This guide provides an objective comparison of two common analytical techniques for urobilin hydrochloride analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorescence Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Performance Comparison
The choice between LC-MS and fluorescence spectroscopy for this compound analysis hinges on the specific requirements of the study, such as the need for ultra-high sensitivity, specificity, or sample throughput. The following table summarizes the key quantitative performance parameters for each technique based on available experimental data.
| Parameter | LC-MS/MS | Fluorescence Spectroscopy |
| Limit of Detection (LOD) | ~ 1.8 nM (for related tetrapyrroles)[1] | 500 fM |
| Limit of Quantitation (LOQ) | ng/L to low nM range (estimated) | 0.25 µmol/L[2] |
| Linearity Range | Wide dynamic range typical | 0.5 - 17.5 µmol/L[2] |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (can be affected by interfering fluorescent compounds) |
| Sample Throughput | Moderate | High |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
| Primary Application | Targeted quantification in complex matrices | High-sensitivity screening and quantification in less complex matrices |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using both LC-MS and fluorescence spectroscopy.
LC-MS/MS Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Acidify the aqueous sample (e.g., urine, water) to pH ~3 with formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for urobilin. Note: Specific MRM transitions for this compound would need to be optimized.
-
Data Analysis: Quantify this compound using a calibration curve prepared with authentic standards.
Fluorescence Spectroscopy Experimental Protocol
This protocol is based on an ultra-sensitive method utilizing an integrating cavity.
1. Sample Preparation and Reagent Formulation
-
Stock Solution: Prepare a stock solution of this compound by dissolving 1.1 mg in 20 mL of ethanol (B145695).
-
Working Standards: Prepare a series of working standards by diluting the stock solution in ethanol to concentrations ranging from 100 nM to 500 fM.
-
Zinc Acetate (B1210297) Solution: Prepare a zinc acetate solution to facilitate the formation of the fluorescent urobilin-zinc complex. Add 11.25 mg of zinc acetate to the urobilin solutions.
2. Instrumentation and Measurement
-
Spectrofluorometer: A fluorescence spectrometer equipped with an integrating cavity.
-
Excitation Source: A light-emitting diode (LED) with an emission peak around 460-470 nm.
-
Emission Collection: Collect the fluorescence emission through a long-pass filter (e.g., 500 nm).
-
Measurement:
-
Place the sample in a cuvette within the integrating cavity.
-
Excite the sample with the LED.
-
Record the fluorescence emission spectrum.
-
Integrate the area under the emission curve to determine the fluorescence intensity.
-
-
Data Analysis: Correct the measured fluorescence signal for background (ethanol blank) and variations in integration time. Quantify this compound using a calibration curve of fluorescence intensity versus concentration.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical comparison between the two techniques, the following diagrams were generated using Graphviz.
Conclusion
Both LC-MS and fluorescence spectroscopy are powerful techniques for the quantification of this compound.
LC-MS/MS stands out for its high specificity and ability to analyze complex samples with minimal interference. This makes it the preferred method for confirmatory analysis and when differentiating between structurally similar compounds is necessary. However, the high cost of instrumentation and moderate sample throughput may be limiting factors.
Fluorescence spectroscopy , particularly with sensitivity-enhancing techniques like the use of an integrating cavity, offers exceptional limits of detection, reaching the femtomolar range. It is a more cost-effective and higher-throughput option, making it well-suited for screening large numbers of samples. The primary limitation is its lower specificity compared to LC-MS, as other fluorescent molecules in the sample matrix can potentially interfere with the measurement.
Ultimately, the selection of the optimal analytical method will depend on the specific research question, the nature of the samples, the required sensitivity and specificity, and the available resources.
References
A Comparative Guide to Urobilinogen and Urobilin Hydrochloride in Clinical Research
In the landscape of clinical diagnostics and biomedical research, understanding the roles of key biomarkers is paramount. Among the metabolites of heme degradation, urobilinogen (B88839) and its oxidized form, urobilin (B239242), are of significant interest. This guide provides a comprehensive comparison of the clinical utility of urobilinogen and urobilin hydrochloride, offering insights for researchers, scientists, and drug development professionals. While urobilinogen is a routinely measured clinical analyte, this compound serves primarily as a stable reference standard in research settings.
Chemical and Physiological Distinctions
Urobilinogen is a colorless byproduct of bilirubin (B190676) reduction, formed by the action of intestinal bacteria.[1][2] A significant portion of this urobilinogen is reabsorbed into the bloodstream and eventually excreted by the kidneys. In contrast, urobilin is the yellow pigment that gives urine its characteristic color and is formed by the oxidation of urobilinogen.[3] this compound is the stable, water-soluble salt form of urobilin, making it suitable for use as a research-grade chemical.[1][4][5]
Clinical Utility: Urobilinogen as the Primary Diagnostic Marker
The measurement of urinary urobilinogen is a well-established clinical test used to assess liver function and investigate hemolytic disorders.[6][7] Abnormal levels of urobilinogen can provide valuable diagnostic clues.
Elevated Urobilinogen Levels: Increased levels of urobilinogen in the urine can be indicative of:
-
Liver disease: Conditions such as hepatitis and cirrhosis can impair the liver's ability to process the reabsorbed urobilinogen, leading to higher levels in the urine.[6][7]
-
Hemolytic anemia: The excessive breakdown of red blood cells in hemolytic anemia leads to increased bilirubin production and, consequently, higher levels of urobilinogen.[8][9]
Decreased or Absent Urobilinogen Levels: Low or absent levels of urobilinogen in the urine may suggest:
-
Biliary obstruction: A blockage in the bile ducts can prevent bilirubin from reaching the intestines, thereby halting the production of urobilinogen.[10]
-
Severe liver dysfunction: In cases of severe liver failure, the production of bilirubin itself may be compromised, leading to reduced urobilinogen levels.[11]
This compound, on the other hand, is not used for direct clinical diagnosis from patient samples. Its primary role is that of a reference material in research to study heme metabolism and for the development of analytical methods.[12][13]
Comparative Data Summary
The following table summarizes the key differences between urobilinogen and this compound in a clinical and research context.
| Feature | Urobilinogen | This compound |
| Chemical Nature | Colorless byproduct of bilirubin reduction[1][2] | Yellow, water-soluble salt of urobilin (oxidized urobilinogen)[1][4] |
| Primary Clinical Role | Diagnostic marker for liver disease and hemolytic anemia[6][7] | Research chemical and reference standard[12][13] |
| Sample Type for Analysis | Freshly voided urine[14] | Not applicable for direct clinical testing |
| Common Analytical Methods | Urine dipstick (semi-quantitative), Ehrlich's reagent method (quantitative)[7][14] | Spectrophotometry, Chromatography (in research)[2] |
| Normal Range in Urine | 0.2 to 1.0 mg/dL[15] | Not applicable |
Experimental Protocols
Semi-Quantitative Determination of Urinary Urobilinogen (Urine Dipstick Method)
This method provides a rapid estimation of urobilinogen levels and is commonly used in routine urinalysis.
Principle: The test pad on the urine dipstick is impregnated with a diazonium salt that reacts with urobilinogen in an acidic medium to produce a pink to red color. The intensity of the color is proportional to the concentration of urobilinogen.
Procedure:
-
Collect a fresh, clean-catch midstream urine sample in a sterile container.
-
Dip the reagent strip into the urine, ensuring all test pads are fully immersed.
-
Remove the strip immediately to avoid dissolving the reagents.
-
While removing, run the edge of the strip against the rim of the container to remove excess urine.
-
Hold the strip in a horizontal position to prevent mixing of chemicals from adjacent pads.
-
At the time specified by the manufacturer (usually 30-60 seconds), compare the color of the urobilinogen test pad to the color chart provided on the strip container.
-
Record the result based on the closest matching color.
Quantitative Determination of Urinary Urobilinogen (Ehrlich's Reagent Method)
This method provides a more precise measurement of urobilinogen concentration.
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in a strongly acidic medium to form a red-colored compound. The intensity of the color, which is proportional to the urobilinogen concentration, is measured spectrophotometrically.
Materials:
-
Fresh urine sample
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in concentrated hydrochloric acid)
-
Sodium acetate (B1210297) solution, saturated
-
Spectrophotometer
Procedure:
-
Pipette 5 mL of fresh urine into a test tube.
-
Add 5 mL of Ehrlich's reagent to the test tube and mix thoroughly.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 10 mL of saturated sodium acetate solution and mix. The sodium acetate stops the reaction and enhances the color development.
-
Measure the absorbance of the solution at 560-580 nm using a spectrophotometer, with a reagent blank as the reference.
-
Calculate the urobilinogen concentration by comparing the absorbance to a standard curve prepared with known concentrations of a urobilinogen standard.
Visualizing the Pathway and Workflow
To better understand the relationship between these compounds and the diagnostic process, the following diagrams illustrate the metabolic pathway and the experimental workflow.
Caption: Metabolic pathway of hemoglobin breakdown.
Caption: Clinical workflow for urobilinogen testing.
References
- 1. scbt.com [scbt.com]
- 2. STUDIES ON UROBILIN PHYSIOLOGY AND PATHOLOGY : I. THE QUANTITATIVE DETERMINATION OF UROBILIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urobilinogen in Urine: Ranges, Tests, Causes, Treatment [medicinenet.com]
- 4. This compound | High Quality [frontierspecialtychemicals.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Urobilinogen in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 7. What is Urobilinogen in Urine? [diagnoxhealth.com]
- 8. thebloodproject.com [thebloodproject.com]
- 9. eclinpath.com [eclinpath.com]
- 10. Urobilinogen - Wikipedia [en.wikipedia.org]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bioscience.com.pk [bioscience.com.pk]
- 15. study.com [study.com]
urobilin hydrochloride as a prognostic biomarker compared to existing markers
A Comparative Analysis Against Established Cardiovascular and Metabolic Disease Markers
For researchers, scientists, and drug development professionals at the forefront of prognostic biomarker discovery, the quest for more accurate and early indicators of disease progression is paramount. In the landscape of cardiovascular and metabolic diseases, established markers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity C-reactive protein (hs-CRP) have long been the cornerstones of risk stratification. However, emerging evidence suggests that urobilin (B239242), a breakdown product of bilirubin (B190676), may offer novel prognostic insights. This guide provides an objective comparison of urobilin hydrochloride with existing markers, supported by available experimental data, to aid in the evaluation of its potential clinical utility.
At a Glance: Urobilin versus Existing Prognostic Biomarkers
Recent studies have highlighted a positive correlation between elevated urobilin levels and an increased risk of adverse outcomes in several cardiometabolic conditions. This contrasts with its precursor, bilirubin, which is generally considered protective.[1][2] The following tables summarize the prognostic performance of urobilin and key established biomarkers in heart failure, cardiovascular disease, chronic Chagas cardiomyopathy, and insulin (B600854) resistance.
Table 1: Prognostic Performance in Heart Failure
| Biomarker | Patient Cohort | Endpoint | Prognostic Value (per SD increase) | C-statistic (AUC) | Reference |
| Urobilin | Community-based cohorts (PIVUS, ULSAM, TwinGene) | Incident Heart Failure | HR: 1.27 (95% CI: 1.08–1.49) | 0.787 (when added to a risk score model) | [3] |
| NT-proBNP | Patients with acute decompensated heart failure | 1-year mortality | - | 0.67 (at presentation) to 0.77 (at discharge) | [4] |
| NT-proBNP | Patients with heart failure and reduced ejection fraction | Cardiovascular Death | HR: 1.45 (95% CI: 1.36-1.54) | - | [5] |
Table 2: Prognostic Performance in Cardiovascular Disease (CVD)
| Biomarker | Patient Cohort | Endpoint | Prognostic Value (per SD increase) | C-statistic (AUC) | Reference |
| Urobilin | Not yet established in large-scale CVD prognosis studies | - | - | - | - |
| hs-CRP | Patients with documented Coronary Artery Disease (CAD) | CV Death and/or nonfatal MI | HR: 1.41 (95% CI: 1.24–1.60) | - | [6] |
| NT-proBNP | Patients with documented Coronary Artery Disease (CAD) | CV Death and/or nonfatal MI | HR: 1.64 (95% CI: 1.39–1.92) | - | [6] |
Table 3: Association with Chronic Chagas Cardiomyopathy and Insulin Resistance
| Biomarker | Condition | Association/Prognostic Value | Reference |
| Urobilin | Chronic Chagas Cardiomyopathy | Identified as a potential biomarker in untargeted metabolomics | [1] |
| BNP/NT-proBNP | Severe Chagas Cardiomyopathy | Higher baseline levels significantly associated with mortality (NT-proBNP HR: 4.4, 95% CI: 1.8-11.0) | - |
| Urobilin | Insulin Resistance | Positively correlated with HOMA-IR in obese individuals | [2] |
Delving into the Mechanism: The Bilirubin-Urobilin Axis
The prognostic significance of urobilin is intrinsically linked to the metabolic pathway of heme degradation. Bilirubin, known for its antioxidant and cardioprotective effects, is conjugated in the liver and excreted into the intestine.[1][7] Gut microbiota then convert bilirubin into urobilinogen, which is subsequently oxidized to urobilin.[2] While bilirubin is associated with the activation of the protective nuclear receptor PPARα, the signaling pathways directly modulated by urobilin are still under investigation.[1] The inverse relationship between bilirubin and urobilin levels, and their opposing associations with cardiovascular health, suggest that urobilin may interfere with or counteract the beneficial effects of bilirubin.
Experimental Protocols: Quantifying this compound
Accurate and reproducible quantification of urobilin in biological matrices is crucial for its validation as a prognostic biomarker. The following outlines a representative experimental protocol for the analysis of this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled urobilin) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for urobilin and the internal standard would need to be optimized. For urobilin (C33H42N4O6), the protonated molecule [M+H]+ would be the precursor ion.
-
Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of urobilin to the internal standard against the concentration of urobilin standards.
-
The concentration of urobilin in the unknown samples is then determined from this calibration curve.
Concluding Remarks
The available evidence positions urobilin as a promising and intriguing prognostic biomarker, particularly in the context of heart failure and insulin resistance. Its positive association with adverse outcomes, in stark contrast to its precursor bilirubin, suggests a unique pathophysiological role that warrants further investigation. While direct comparative studies with established markers like NT-proBNP and hs-CRP are still needed to definitively establish its clinical utility, the preliminary data are compelling.
For researchers and drug development professionals, this compound presents a novel avenue for exploring the complex interplay between gut microbiota, metabolism, and cardiovascular health. Further validation in large, prospective clinical trials and a deeper understanding of its molecular signaling pathways will be critical next steps in translating these initial findings into a clinically actionable prognostic tool. The methodologies outlined in this guide provide a framework for the robust analytical validation required for this transition. As our understanding of the gut-liver-heart axis grows, urobilin may emerge as a key piece of the prognostic puzzle in cardiometabolic disease.
References
- 1. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolites urobilin and sphingomyelin (30:1) are associated with incident heart failure in the general population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of serial B-type natriuretic peptide and NT-proBNP levels for prediction of short- and long-term outcome in acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of BNP and NT-proBNP in Patients With Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bilirubin Safeguards Cardiorenal and Metabolic Diseases: a Protective Role in Health - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Urobilin Hydrochloride ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. Urobilin (B239242), a key biomarker in various physiological and pathological processes, is one such molecule of interest.[1] This guide provides a comprehensive framework for validating the specificity and sensitivity of a Urobilin Hydrochloride ELISA (Enzyme-Linked Immunosorbent Assay) kit, comparing its performance with alternative methods, and offering detailed experimental protocols for in-house validation.
Urobilin is a yellow tetrapyrrole and a final breakdown product of heme catabolism.[1][2] It is produced from the oxidation of its colorless precursor, urobilinogen (B88839), by intestinal bacteria.[3][4] While most urobilinogen is excreted in feces as stercobilin (B1237259), a small portion is reabsorbed, enters circulation, and is excreted in urine, giving it its characteristic yellow color.[5][6] Abnormal levels of urobilinogen and urobilin can be indicative of hepatic diseases or hemolytic anemia.[4][6] Therefore, robust and reliable quantification methods are essential for clinical and research applications.
Performance Comparison of Urobilin ELISA Kits
Selecting the right ELISA kit requires careful consideration of its performance characteristics. While specific data varies between manufacturers, the following table presents a hypothetical comparison of key validation parameters that researchers should scrutinize before purchase.
| Parameter | Urobilin ELISA Kit A (Fictional) | Urobilin ELISA Kit B (Fictional) | Urobilin ELISA Kit C (Fictional) |
| Assay Type | Competitive ELISA | Competitive ELISA | Sandwich ELISA (if applicable) |
| Detection Range | 0.5 - 50 ng/mL | 1 - 100 ng/mL | 0.2 - 25 ng/mL |
| Sensitivity (LoD) | 0.2 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Specificity | |||
| Cross-reactivity (Bilirubin) | < 0.1% | < 0.5% | < 0.1% |
| Cross-reactivity (Urobilinogen) | < 5% | < 8% | < 3% |
| Cross-reactivity (Stercobilin) | < 1% | < 2% | < 0.5% |
| Precision | |||
| Intra-Assay CV% | < 8% | < 10% | < 7% |
| Inter-Assay CV% | < 12% | < 15% | < 10% |
| Sample Types | Urine, Plasma, Serum | Urine, Serum | Urine, Plasma, Fecal Extracts |
| Assay Time | 2.5 hours | 3 hours | 4 hours |
Key Experimental Validation Protocols
It is crucial to validate the performance of any ELISA kit within your specific experimental context. Here are detailed protocols for assessing specificity and sensitivity.
Experimental Workflow for ELISA Kit Validation
Caption: Workflow for validating the specificity and sensitivity of a Urobilin ELISA kit.
Specificity (Cross-Reactivity) Protocol
Specificity ensures the antibody predominantly binds to urobilin and not to structurally similar molecules, which could lead to false-positive results.[7]
Objective: To determine the percentage of cross-reactivity with potentially interfering substances such as bilirubin (B190676), urobilinogen, and stercobilin.
Materials:
-
This compound ELISA Kit
-
Purified standards of this compound, Bilirubin, Urobilinogen, and Stercobilin
-
Assay diluent provided with the kit
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the this compound standard as per the kit's instructions to create a standard curve.
-
Individually prepare serial dilutions for bilirubin, urobilinogen, and stercobilin in the same concentration range as the urobilin standard, using the assay diluent.
-
-
Perform Assay:
-
Run the ELISA assay according to the kit protocol. Add the urobilin standard dilutions and the dilutions of each potential cross-reactant to separate wells on the plate.
-
-
Data Analysis:
-
Generate a standard curve for urobilin by plotting absorbance versus concentration and fitting it with a four-parameter logistic (4-PL) curve. Do the same for each of the potential cross-reactants.
-
Determine the concentration of urobilin and each cross-reactant that gives 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Urobilin / IC50 of Cross-Reactant) x 100%
-
Acceptance Criteria: A low percentage of cross-reactivity (typically <1-5%) is desirable and indicates high specificity of the assay.
Sensitivity and Accuracy (Spike and Recovery) Protocol
This experiment assesses whether components in the sample matrix (e.g., plasma, urine) interfere with the detection of urobilin and evaluates the accuracy of the assay.[8][9][10][11][12] An acceptable recovery range is generally considered to be 80-120%.[11]
Objective: To determine the percent recovery of a known amount of urobilin "spiked" into a biological sample matrix.
Materials:
-
This compound ELISA Kit
-
Biological samples (e.g., normal human urine, plasma) pre-screened to have low or undetectable endogenous urobilin.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Take a pooled biological sample (e.g., urine). Divide it into four aliquots.
-
Aliquot 1 (Neat Sample): Leave unspiked.
-
Aliquot 2 (Low Spike): Spike with a known low concentration of urobilin standard (e.g., near the low end of the standard curve).
-
Aliquot 3 (Medium Spike): Spike with a known medium concentration of urobilin standard (e.g., near the middle of the standard curve).
-
Aliquot 4 (High Spike): Spike with a known high concentration of urobilin standard (e.g., near the high end of the standard curve).
-
-
Perform Assay:
-
Assay the neat and spiked samples according to the kit protocol. Run each sample in duplicate or triplicate.
-
-
Data Analysis:
-
Using the standard curve, determine the urobilin concentration in the neat sample and in each of the spiked samples.
-
Calculate the percent recovery for each spike level using the formula: % Recovery = ([Concentration of Spiked Sample - Concentration of Neat Sample] / Known Concentration of Spike) x 100%
-
Acceptance Criteria: The mean % recovery should be within 80-120% for the assay to be considered accurate for that specific sample matrix.
Alternative Methods for Urobilin Quantification
While ELISA offers high sensitivity and throughput, other analytical methods can also be employed for urobilin quantification.
-
Spectrophotometry and Spectrofluorometry: These methods are based on the direct measurement of light absorbance or fluorescence of a zinc-urobilin complex.[13][14] A spectrophotometric method for urobilinogen has been described with a linearity range of 1 to 35 µmol/L.[13] These techniques are relatively simple and rapid but may lack the specificity of immunoassays and can be prone to interference from other chromogens in the sample.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and the ability to separate and quantify different bile pigments (like bilirubin and its conjugates) simultaneously.[15][16] HPLC coupled with mass spectrometry (HPLC-ES-MS) provides a definitive method for identifying and quantifying urobilin, with detection limits reported in the ng/L range in environmental water samples.[17] However, HPLC requires more complex instrumentation, longer run times per sample, and extensive sample preparation compared to ELISA.
References
- 1. acs.org [acs.org]
- 2. Stercobilin - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Urobilinogen - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. Urobilinogen in Urine: Ranges, Tests, Causes, Treatment [medicinenet.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. woongbee.com [woongbee.com]
- 10. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 11. biosensis.com [biosensis.com]
- 12. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d.docksci.com [d.docksci.com]
- 15. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography of bilirubin conjugates in bile: effect of beta-glucuronidase on the bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical markers of human waste contamination: analysis of urobilin and pharmaceuticals in source waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Urobilin Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Urobilin (B239242) hydrochloride, a byproduct of hemoglobin degradation often used as a marker in research.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Urobilin hydrochloride is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. The environmental impact, while categorized as slightly hazardous to water, necessitates that it not be disposed of with household garbage or allowed to enter the sewage system.[3] Disposal must be conducted in accordance with official regulations.[3]
Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |
| Aquatic Hazard | Water hazard class 1 | Slightly hazardous for water[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in this designated container.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Avoid raising dust. If the material is a solid, it may be gently swept up with a soft brush and dustpan.
-
Place all contaminated cleanup materials into the designated this compound waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
4. Final Disposal:
-
The sealed and labeled waste container must be disposed of through your institution's official hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.
-
Crucially, do not pour this compound waste down the drain or dispose of it in the regular trash.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Urobilin hydrochloride
Essential Safety and Handling Guide for Urobilin Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust or aerosols, preventing respiratory tract irritation.[1][2] |
Procedural Guidance: Handling and Operations
Follow these step-by-step instructions for the safe handling and use of this compound. This product is intended for research use only, not for human or veterinary applications.[3][4][5]
Preparation and Weighing
-
Ventilation : Always handle the solid compound within a certified chemical fume hood or a well-ventilated enclosure to prevent inhalation of dust.[2]
-
PPE : Before handling, ensure you are wearing all required PPE: safety glasses, a lab coat, and compatible chemical-resistant gloves.
-
Weighing : Use a dedicated, clean spatula and weigh boat. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth after weighing.
-
Container Sealing : Keep the primary container of this compound tightly sealed when not in use to prevent contamination and exposure.[1][2]
Dissolution and Use
-
Solubility : this compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution), methanol, and ethanol (B145695) if made slightly basic.[6][7]
-
Solvent Addition : When preparing a solution, add the solvent slowly to the solid to minimize splashing.
-
Avoid Ingestion and Contact : Do not ingest, inhale, or allow the product to come into contact with skin or eyes.[8]
-
Static Discharge : Take precautionary measures against static discharge, especially when handling the solid form near flammable solvents.[1]
Storage
-
Temperature : Store the compound at the recommended temperature of -20°C for long-term stability.[3] For short-term storage, 0-5°C is also cited.[6]
-
Container : Ensure the storage container is kept tightly sealed in a dry and well-ventilated place.[1][2]
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a doctor immediately.[1] Do not induce vomiting.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water and rinse thoroughly.[1][2] Remove any contaminated clothing.[2] If irritation persists, seek medical attention. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2][9] Continue for at least 15-20 minutes.[10] Then, consult a doctor immediately.[2] |
| Inhalation | Move the person to fresh air.[9][10] If the person is unconscious, place them in a stable side position for transportation.[1][2] Seek medical attention if respiratory symptoms develop. |
Spill Management and Disposal
-
Containment : For a small spill, ensure adequate ventilation.[1] Wear appropriate PPE.
-
Cleaning : Gently sweep up the solid material, avoiding dust generation. For liquid spills, absorb with an inert material.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[1] For chemical waste, consider using a licensed chemical waste management company.[11]
Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Urobilin (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. This compound | High Quality [frontierspecialtychemicals.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. bluetigerscientific.com [bluetigerscientific.com]
- 9. First Aid - Chemical Poisoning [moh.gov.sa]
- 10. poison.org [poison.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
